molecular formula C39H48O13 B15590718 2-Deacetyltaxuspine X

2-Deacetyltaxuspine X

Cat. No.: B15590718
M. Wt: 724.8 g/mol
InChI Key: QYFRCODLYCJJNA-LAPIOUSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deacetyltaxuspine X is a useful research compound. Its molecular formula is C39H48O13 and its molecular weight is 724.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H48O13

Molecular Weight

724.8 g/mol

IUPAC Name

[(1R,2S,3Z,5S,7S,8E,10R,13S)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3/b16-15+,29-17-,37-22+/t30-,31-,32-,33-,34-,38+/m0/s1

InChI Key

QYFRCODLYCJJNA-LAPIOUSSSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 2-Deacetyltaxuspine X: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation procedures for 2-Deacetyltaxuspine X, a taxane (B156437) diterpenoid of significant interest to the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Executive Summary

This compound, a member of the complex taxane family, is a naturally occurring compound found in select species of the genus Taxus, commonly known as yew plants. This guide details the primary botanical sources, with a focus on Taxus mairei, and outlines the multi-step experimental protocols required for its extraction, purification, and isolation. Quantitative data on the distribution of related taxanes is presented to provide context for the isolation challenges and potential yields.

Natural Sources and Distribution

The primary natural source identified for taxane diterpenoids, including derivatives related to this compound, is the genus Taxus. While various parts of the yew plant, such as the bark, needles, and roots, are known to contain a rich diversity of taxanes, specific compounds can be localized to particular tissues.

Recent phytochemical investigations have highlighted Taxus mairei as a significant source of various taxuspine derivatives. Notably, the seeds of Taxus mairei have been found to contain a complex mixture of taxanes, including Taxuspine X and 2-Deacetyltaxinine.[1] While the direct isolation of this compound has not been explicitly detailed in readily available literature, its presence is inferred from the isolation of closely related analogues. The general distribution of taxanes within Taxus mairei indicates that the bark typically has the highest concentration of paclitaxel, a well-known anticancer drug, while the seeds contain a unique profile of other taxane derivatives.[1]

Table 1: Distribution of Key Taxane Compounds in Taxus mairei

Plant PartKey Taxane Compounds IdentifiedReported Content/Yield
BarkPaclitaxel, 10-Deacetylbaccatin III (10-DAB), Cephalomannine, 7-xylosyl-10-deacetyltaxolPaclitaxel: avg. 418 µg/g; 10-DAB: avg. 0.0680%; Cephalomannine: 0.034 mg/g[1]
SeedsPaclitaxel, 7-epi-10-deacetyltaxol (B27621), 10-DAB, Taxinine A, Taxuspine X, Decinnamoyltaxinine E, 9-Deacetyltaxinine, 2-DeacetyltaxininePaclitaxel in embryo: 866.47 µg/g; 7-epi-10-deacetyltaxol in embryo: 722.50 µg/g[1]
Leaves & TwigsTaxanes, polysaccharides, amino acids, terpenes, phenylpropanoidsNot specified
RootsTaxumairolsNot specified

Experimental Protocols: Isolation of Taxane Diterpenoids

The isolation of a specific taxane like this compound from its natural source is a meticulous process involving extraction, fractionation, and repeated chromatographic separations. The following is a generalized protocol based on established methods for the isolation of taxane diterpenoids from Taxus species.

Extraction

The initial step involves the extraction of the crude mixture of compounds from the plant material.

  • Plant Material Preparation: Dried and powdered plant material (e.g., seeds of Taxus mairei) is used to maximize the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation (Liquid-Liquid Partitioning)

The crude extract is a complex mixture containing not only taxanes but also pigments, lipids, and other secondary metabolites. Liquid-liquid partitioning is employed to separate compounds based on their polarity.

  • The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Taxane diterpenoids are typically found in the moderately polar fractions, such as the chloroform and ethyl acetate fractions.

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate the individual compounds. This is the most critical and often the most challenging phase of the isolation process.

  • Column Chromatography (CC): The fraction containing the target compounds is first separated by column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the mixture into multiple sub-fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the compound of interest are further purified by preparative HPLC. This technique offers higher resolution and is crucial for separating structurally similar taxanes. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. The elution is often performed isocratically or with a shallow gradient to achieve fine separation.

  • Monitoring: Throughout the chromatographic separation, fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to track the presence of the target compound.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant_Material Plant Material (e.g., Taxus mairei seeds) Extraction Extraction (Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Enriched Fractions (CHCl3/EtOAc) Partitioning->Fractions Silica_Gel_CC Silica Gel Column Chromatography Fractions->Silica_Gel_CC Sub_Fractions Sub-fractions Silica_Gel_CC->Sub_Fractions Prep_HPLC Preparative HPLC Sub_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers are encouraged to consult specific literature for detailed experimental parameters and optimization strategies. The complexity of the taxane family necessitates a rigorous and systematic approach to achieve the isolation of pure compounds for further biological and pharmacological evaluation.

References

Biosynthetic pathway of 2-Deacetyltaxuspine X in Taxus species.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 2-Deacetyltaxuspine X in Taxus Species

Disclaimer: The biosynthetic pathway for this compound has not been fully elucidated in published scientific literature. The following guide presents a scientifically plausible, hypothetical pathway constructed from the well-documented biosynthesis of the taxane (B156437) core structure and the known classes of enzymatic reactions that generate the vast diversity of taxoids in Taxus species. The established sections of the pathway are based on existing research, while the specific steps leading to this compound are proposed based on its chemical structure.

Introduction

The genus Taxus (yew) is a rich source of complex diterpenoid alkaloids known as taxoids. While paclitaxel (B517696) (Taxol®) is the most famous for its anticancer properties, over 500 different taxoids have been identified, each with unique structural modifications to the core taxane skeleton.[1] One such compound is this compound, a modified taxoid isolated from Taxus species. Understanding its biosynthetic origin is crucial for metabolic engineering efforts and exploring the therapeutic potential of related compounds.

This document outlines the core enzymatic steps that form the taxane skeleton and proposes a subsequent, hypothetical pathway of oxidative and acyl-group modifications leading to the formation of this compound.

The Established Taxane Core Biosynthesis

The biosynthesis of all taxoids begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2] The formation of the taxane skeleton is a multi-step process catalyzed by a series of well-characterized enzymes.

  • Cyclization: The committed step is the cyclization of the linear GGPP molecule by taxadiene synthase (TS) to form the tricyclic olefin intermediate, taxa-4(5),11(12)-diene. This is considered a rate-limiting step in the overall pathway.[3]

  • Initial Hydroxylation: The taxadiene core undergoes its first oxygenation, a hydroxylation at the C5 position catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) , to produce taxadien-5α-ol.[3]

  • First Acylation: The hydroxyl group at C5 is acetylated by taxadien-5α-ol-O-acetyl transferase (TAT) , using acetyl-CoA as the acyl donor, to form taxadien-5α-yl acetate (B1210297).

From this point, the pathway becomes a complex network of reactions, with different hydroxylations and acylations leading to a vast array of taxoids.[2] The pathway to paclitaxel, for instance, involves sequential hydroxylations at C10, C2, C9, C7, and C13.[3]

Proposed Biosynthetic Pathway to this compound

The structure of this compound indicates a significant divergence from the paclitaxel pathway after the formation of the initial oxygenated taxane core. It lacks the characteristic oxetane (B1205548) ring of paclitaxel and possesses a unique pattern of acetylation and a C5-cinnamoyl group.

The proposed pathway, branching from the intermediate taxadien-5α-yl acetate , is detailed below.

Hypothetical Enzymatic Steps:

  • C10 and C13 Hydroxylation: The taxadien-5α-yl acetate intermediate is likely hydroxylated at the C10 and C13 positions by specific cytochrome P450 hydroxylases (T10βH and T13αH ) to form a di-hydroxylated intermediate.

  • C5 Deacetylation & Cinnamoylation: The acetyl group at C5 is likely removed by a hydrolase/deacetylase . Subsequently, a specific transferase , potentially a cinnamoyl-CoA transferase, attaches the cinnamoyl group at the C5 position. This is a key branching point from other taxoid pathways.

  • Further Oxygenations & Acylations: The core structure undergoes further modifications, including hydroxylations at C2, C7, and C9, followed by acetylation at C7, C9, C10, and C13 by a series of specific hydroxylases and acetyltransferases. The precise order of these steps remains unknown.

  • Final Deacetylation at C2: The final step to yield this compound is the removal of the acetyl group at the C2 position. This is likely catalyzed by a specific taxoid 2α-O-deacetylase . It is plausible that Taxuspine X is synthesized first, followed by this specific deacetylation.

The following diagram illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from GGPP in Taxus species.

Quantitative Data on Taxoid Accumulation

While specific quantitative data for this compound is not available, analysis of major taxoids in different Taxus species provides a crucial benchmark for understanding production capabilities. The concentration of these compounds can vary significantly between species, indicating differential regulation and efficiency of their biosynthetic pathways.[1]

TaxoidTaxus cuspidata (mg/g)Taxus media (mg/g)Taxus mairei (mg/g)
Paclitaxel1.671.220.66
Baccatin III0.65N/AN/A
10-Deacetylbaccatin III (10-DAB III)N/AN/A0.85
10-Deacetylpaclitaxel (10-DAP)0.80N/AN/A
Table 1: Concentration of selected major taxoids in the needles of three different Taxus species. Data sourced from a comparative metabolomic analysis. N/A indicates data not provided in the cited study for that species.[1]

Experimental Protocols

Elucidating the biosynthetic pathway of a novel taxoid like this compound requires a combination of metabolite analysis, enzymology, and molecular genetics. Below are generalized protocols for key experimental procedures.

Protocol for Taxoid Extraction and LC-MS/MS Analysis

This protocol is adapted from methods used for the quantification of known taxoids and would be applicable for the analysis of this compound.

  • Sample Preparation:

    • Collect and freeze-dry plant material (e.g., needles, bark).

    • Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1.0 mL of 80% ethanol (B145695) (v/v).

    • Vortex thoroughly to mix.

    • Perform ultrasonication in a water bath at 40°C for 60 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes.

  • Analysis:

    • Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

    • Inject 5-10 µL of the sample into an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Employ a gradient elution, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source. Quantify using the Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions optimized for the target analyte.

Protocol for Identification of Biosynthetic Genes (e.g., Hydroxylases, Acyltransferases)

This protocol outlines a general approach for identifying candidate genes involved in a specific biosynthetic pathway, adapted from strategies used to elucidate the paclitaxel pathway.[2]

  • Elicitor Treatment and RNA Extraction:

    • Grow Taxus cell suspension cultures. Induce taxoid biosynthesis by adding an elicitor like methyl jasmonate to the culture medium.

    • Harvest cells at peak induction time (e.g., 24-72 hours post-elicitation).

    • Extract total RNA using a suitable plant RNA extraction kit, followed by mRNA purification.

  • cDNA Library Construction and Sequencing:

    • Synthesize a high-quality cDNA library from the purified mRNA.

    • Perform high-throughput sequencing (RNA-Seq) of the cDNA library from both induced and non-induced cells.

  • Bioinformatic Analysis:

    • Assemble the sequencing reads into a transcriptome.

    • Perform differential gene expression analysis to identify transcripts that are significantly upregulated upon elicitor treatment.

    • Annotate the upregulated transcripts using BLAST searches against protein databases (e.g., NCBI nr) to identify candidate genes based on homology to known cytochrome P450s, acyltransferases, or other relevant enzyme families.

  • Functional Characterization:

    • Clone the full-length cDNA of a candidate gene into an expression vector (e.g., for yeast or E. coli).

    • Heterologously express the protein.

    • Purify the recombinant enzyme.

    • Perform in vitro enzymatic assays using a proposed substrate (e.g., a known taxoid intermediate) and required co-factors (e.g., acetyl-CoA for an acyltransferase, NADPH for a P450).

    • Analyze the reaction products using LC-MS to confirm the enzyme's function.

The following diagram provides a logical workflow for these experimental approaches.

Caption: Experimental workflow for elucidating an unknown taxoid biosynthetic pathway.

References

In Vitro Biological Activity of 2-Deacetyltaxuspine X: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature and database searches did not yield specific information on the in vitro biological activity of 2-Deacetyltaxuspine X. Therefore, a detailed technical guide on its specific cytotoxic effects, mechanism of action, and associated signaling pathways cannot be provided at this time.

The following sections represent a generalized framework for investigating the in vitro biological activity of a novel taxane (B156437) derivative, based on common methodologies applied to similar compounds. This hypothetical guide is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxicity

To assess the cytotoxic potential of this compound, a panel of human cancer cell lines would be utilized. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, would be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (nM)
MCF-7Breast AdenocarcinomaData Not Available
MDA-MB-231Breast AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HCT116Colon CarcinomaData Not Available
PC-3Prostate AdenocarcinomaData Not Available
HeLaCervical AdenocarcinomaData Not Available

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, cells are treated with serial dilutions of this compound for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • The medium is then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Cells are treated with this compound as described for the cell cycle analysis.

  • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other taxane compounds, this compound could potentially exert its anticancer effects through the following pathways:

  • Microtubule Stabilization: Taxanes are well-known for their ability to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1]

  • Induction of Apoptosis: The cell cycle arrest triggered by microtubule disruption can activate apoptotic signaling cascades. This may involve the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and activation of caspases, or the extrinsic pathway, initiated by death receptors on the cell surface.[1][2] Key proteins involved in these pathways include the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9).[1][3]

  • Modulation of p53 and Cell Cycle Checkpoints: The tumor suppressor protein p53 plays a crucial role in cell cycle regulation and apoptosis. Taxane-induced cellular stress can lead to the activation of p53, which in turn can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest.[4][5]

Visualizations of Hypothetical Workflows and Pathways

The following diagrams illustrate the potential experimental workflow and signaling pathways that could be investigated for this compound.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, A549, etc.) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 Cycle_Distribution Cell Cycle Distribution Cell_Cycle->Cycle_Distribution Apoptotic_Population Apoptotic Cell Population Apoptosis->Apoptotic_Population

Caption: General workflow for in vitro evaluation of a novel compound.

signaling_pathway Compound This compound Microtubules Microtubule Stabilization Compound->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53 p53 Activation G2M_Arrest->p53 Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family p21 p21 Upregulation p53->p21 p21->G2M_Arrest Caspases Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

Caption: Hypothetical signaling pathway for a taxane-like compound.

References

Potential Therapeutic Targets of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetyltaxuspine X belongs to the taxane (B156437) diterpenoid family, a class of compounds renowned for their potent anticancer properties. While direct experimental data on this compound is limited, research on closely related taxuspine derivatives strongly indicates that its primary therapeutic potential lies in the modulation of multidrug resistance (MDR) in cancer cells. This guide synthesizes the available information on the mechanism of action of taxuspine analogs, focusing on their interaction with P-glycoprotein (P-gp), a key transporter protein implicated in MDR. This document provides a detailed overview of the potential therapeutic targets, relevant experimental data, and methodologies to facilitate further research and drug development efforts.

Core Therapeutic Target: P-glycoprotein (ABCB1)

The primary therapeutic target identified for taxuspine derivatives is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. In many cancer types, the overexpression of P-gp is a major mechanism of multidrug resistance, as it actively pumps a wide range of chemotherapeutic drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy.

Taxuspine X, a close analog of this compound, has been identified as a potent MDR reversing agent. It is suggested that these compounds act as inhibitors of P-gp, thus restoring the sensitivity of resistant cancer cells to conventional chemotherapy.

Mechanism of Action: Inhibition of P-glycoprotein

Taxuspine derivatives are believed to exert their MDR-reversing effects by directly binding to P-glycoprotein and inhibiting its efflux pump function. This inhibition leads to an increased intracellular accumulation of co-administered anticancer drugs in resistant cancer cells, ultimately restoring their cytotoxic effects. The proposed mechanism involves the non-competitive inhibition of the transporter, although the precise binding site and conformational changes induced are still under investigation.

Signaling Pathway and Logic Diagram

The following diagram illustrates the proposed mechanism of action of this compound in overcoming multidrug resistance.

MDR_Reversal Mechanism of P-gp Inhibition by Taxuspine Derivatives cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds to Apoptosis Apoptosis Drug_in->Apoptosis Induces Taxuspine This compound Taxuspine->Pgp Inhibits ext_drug->Drug_in Drug Entry

Caption: P-gp Inhibition by this compound to enhance chemotherapy.

Quantitative Data

CompoundDescriptionTargetAssayIC50 (µM)Cell LineReference
Analog 6 Synthetic taxuspine X analogP-glycoproteinRhodamine 123 efflux assay7.2Not specified[1][2]

Note: This data is for a synthetic analog and should be considered as indicative of the potential activity of this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the P-glycoprotein inhibitory activity of taxuspine derivatives, based on published research[1].

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES)

  • Parental cancer cell line (e.g., OVCAR-8)

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Test compound (this compound or its analogs)

  • Verpamil (positive control for P-gp inhibition)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Experimental Workflow:

Pgp_Assay_Workflow Workflow for P-gp Inhibition Assay A 1. Cell Seeding Seed P-gp overexpressing cells and parental cells in 96-well plates. B 2. Compound Incubation Incubate cells with varying concentrations of the test compound for 1 hour. A->B C 3. Rhodamine 123 Loading Add Rhodamine 123 to all wells and incubate for 30 minutes. B->C D 4. Washing Wash cells with cold PBS to remove extracellular Rhodamine 123. C->D E 5. Efflux Period Incubate cells in fresh medium (with or without inhibitor) for 1 hour. D->E F 6. Cell Lysis & Fluorescence Reading Lyse cells and measure intracellular Rhodamine 123 fluorescence. E->F G 7. Data Analysis Calculate the percentage of P-gp inhibition and determine the IC50 value. F->G

References

2-Deacetyltaxuspine X discovery and historical context.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2-Deacetyltaxuspine X" as specified in the topic does not correspond to a known natural product in the scientific literature. Therefore, this guide focuses on a closely related and well-documented taxane (B156437), Taxuspine D , to provide a representative and technically detailed overview in the requested format.

Discovery and Historical Context

Taxuspine D is a naturally occurring taxane diterpenoid that was first isolated from the stems of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1]. Its discovery was part of broader research efforts into the chemical constituents of Taxus species, which were spurred by the identification of the potent anticancer agent paclitaxel (B517696) (Taxol®) from the Pacific yew, Taxus brevifolia. The isolation of Taxuspine D and other novel taxanes contributed to the understanding of the vast structural diversity within this class of compounds. The structure of Taxuspine D was elucidated using spectroscopic methods, which are detailed in the experimental protocols section of this guide.[1]

Chemical Structure and Properties

Taxuspine D is characterized by a complex fused ring system typical of taxanes. A distinguishing feature of its structure is the presence of an enolacetate moiety.

Table 1: Chemical and Physical Properties of Taxuspine D

PropertyValue
Molecular Formula C41H48O13
Molecular Weight 748.8 g/mol
Appearance Amorphous solid
Solubility Soluble in methanol (B129727), chloroform (B151607), and other organic solvents
Source Organism Taxus cuspidata

Biological Activity and Mechanism of Action

The primary biological activity of Taxuspine D is its potent inhibition of Ca2+-induced depolymerization of microtubules.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function.

Unlike paclitaxel, which promotes the polymerization and stabilization of microtubules, Taxuspine D's reported activity is the prevention of their disassembly when induced by calcium ions. This suggests a distinct interaction with tubulin or microtubules. By inhibiting depolymerization, Taxuspine D can disrupt the normal dynamics of microtubules, which can lead to cell cycle arrest and apoptosis, a common mechanism of action for many anticancer agents.

While specific cytotoxic data for Taxuspine D against various cancer cell lines is not widely available in the public domain, other non-alkaloidal taxane diterpenes isolated from Taxus species have demonstrated significant cytotoxicity against human cancer cell lines, including those with multidrug resistance.[2][3]

Experimental Protocols

Isolation of Taxuspine D from Taxus cuspidata

The following is a generalized protocol for the extraction and isolation of taxanes from Taxus cuspidata, which would lead to the purification of Taxuspine D.

  • Extraction:

    • Dried and powdered stems of Taxus cuspidata are extracted with a solvent such as methanol or a mixture of ethanol (B145695) and water (e.g., 80% ethanol) at room temperature.[4] Ultrasonic-assisted extraction can be employed to improve efficiency.[5]

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning:

    • The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The taxane-containing fractions are typically found in the chloroform and ethyl acetate extracts.

  • Chromatographic Purification:

    • The active fraction is subjected to a series of chromatographic techniques.

    • Silica (B1680970) Gel Column Chromatography: The extract is first separated by silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Taxuspine D are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield the pure compound.[6]

G start Dried & Powdered Stems of Taxus cuspidata extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica Taxane-rich fraction hplc Preparative RP-HPLC silica->hplc pure_compound Pure Taxuspine D hplc->pure_compound

Figure 1. Generalized workflow for the isolation of Taxuspine D.

Structural Elucidation

The structure of Taxuspine D was determined through the analysis of spectroscopic data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • 13C NMR: Shows the number and types of carbon atoms present.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table 2: Spectroscopic Data for Structural Elucidation

TechniquePurpose
HR-MS Determination of molecular formula
1H NMR Assignment of proton signals
13C NMR Assignment of carbon signals
COSY Identification of proton-proton correlations
HMQC/HSQC Identification of direct proton-carbon correlations
HMBC Identification of long-range proton-carbon correlations
Microtubule Depolymerization Assay

The inhibitory effect of Taxuspine D on Ca2+-induced microtubule depolymerization can be assessed using a turbidimetric or fluorescence-based assay.

  • Tubulin Polymerization: Purified tubulin is polymerized in a suitable buffer (e.g., PIPES buffer) containing GTP at 37°C to form microtubules.

  • Induction of Depolymerization: Depolymerization is initiated by the addition of CaCl2 to the pre-formed microtubules.

  • Treatment with Taxuspine D: The assay is performed in the presence and absence of varying concentrations of Taxuspine D.

  • Measurement: The change in turbidity (measured as absorbance at 340 nm) or fluorescence is monitored over time. A slower rate of decrease in absorbance/fluorescence in the presence of Taxuspine D indicates inhibition of depolymerization.

Signaling Pathways

The primary molecular target of Taxuspine D is tubulin, a key component of microtubules. By inhibiting microtubule depolymerization, Taxuspine D disrupts microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division. This disruption leads to a blockage of the cell cycle, typically at the G2/M phase. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects of Taxuspine D taxuspine_d Taxuspine D microtubules Microtubules taxuspine_d->microtubules Inhibits Ca2+-induced depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts dynamics g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Figure 2. Proposed signaling pathway for Taxuspine D-induced apoptosis.

Future Directions

Further research is needed to fully characterize the pharmacological profile of Taxuspine D. Key areas for future investigation include:

  • Quantitative Cytotoxicity Studies: Evaluation of the cytotoxic activity of pure Taxuspine D against a panel of human cancer cell lines to determine its IC50 values and therapeutic potential.

  • Detailed Mechanistic Studies: Elucidation of the precise binding site of Taxuspine D on tubulin and a more in-depth investigation of the downstream signaling pathways affected by its interaction with microtubules.

  • In Vivo Efficacy: Assessment of the antitumor activity of Taxuspine D in animal models of cancer.

  • Synergistic Studies: Investigating the potential for combination therapies with other anticancer agents.

Conclusion

Taxuspine D is a unique taxane diterpenoid with a distinct mechanism of action involving the inhibition of microtubule depolymerization. While its full therapeutic potential is yet to be determined, its discovery has enriched the understanding of the chemical diversity and biological activities of taxanes. Further investigation into its cytotoxic effects and detailed molecular mechanisms is warranted to explore its potential as a lead compound in drug development.

References

Physicochemical Properties of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X, also known as 20-Deacetyltaxuspine X, is a complex diterpenoid belonging to the taxane (B156437) family. These natural products, isolated from various species of the yew tree (Taxus), are of significant interest to the scientific community due to their intricate molecular architectures and potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for this particular taxane is limited in publicly accessible literature, this guide furnishes the foundational knowledge and methodologies required for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are based on information available from chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₃₉H₄₈O₁₃MedChemExpress
Molecular Weight 724.79 g/mol MedChemExpress
CAS Number 284672-76-0MedChemExpress, ChemicalBook
Appearance White to off-white solid (presumed)General knowledge of taxanes
Melting Point Not reported-
Solubility Not reported-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of natural products like this compound are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the compound and available laboratory equipment.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Insert E Heat Slowly D->E F Observe & Record Range E->F G Melting Point Range F->G Report

Figure 1. Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its purification, formulation, and biological testing.

Methodology: Crystal Dissolution Method

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) are selected.

  • Sample Preparation: A known, small amount (e.g., 1 mg) of this compound is placed into a series of vials.

  • Titration: A selected solvent is added incrementally to each vial with vigorous vortexing or sonication after each addition.

  • Observation: The volume of solvent required to completely dissolve the solid is recorded.

  • Quantification: Solubility is expressed in terms of mg/mL or mol/L. For poorly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the dissolved compound in a saturated solution.

Solubility_Workflow cluster_setup Setup cluster_dissolution Dissolution A Weigh Compound C Aliquot into Vials A->C B Select Solvents B->C D Add Solvent Incrementally C->D Titrate E Vortex/Sonicate D->E F Observe for Dissolution E->F F->D If not dissolved G Calculate Solubility F->G Record Volume

Figure 2. Workflow for Solubility Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complex molecular structure of natural products like this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Methodology: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • ¹H NMR Spectrum Acquisition: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen atoms in the molecule.

  • ¹³C NMR Spectrum Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling, to identify the number of unique carbon environments and their chemical shifts.

  • 2D NMR Experiments: To establish connectivity and spatial relationships, a series of two-dimensional NMR experiments are performed. These may include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry.

  • Data Analysis: The collective data from these NMR experiments are used to piece together the complete chemical structure of this compound.

NMR_Workflow cluster_2d 2D NMR Experiments A Dissolve Sample in Deuterated Solvent B Acquire 1D ¹H NMR A->B C Acquire 1D ¹³C NMR A->C D COSY B->D E HSQC B->E F HMBC B->F G NOESY B->G C->E C->F H Data Analysis & Structure Elucidation D->H E->H F->H G->H

Figure 3. Workflow for NMR-based Structure Elucidation.

Biological Activity and Signaling Pathways

This compound is isolated from Taxus sumatrana. While many taxanes exhibit cytotoxic and anticancer properties, specific biological activities and the signaling pathways modulated by this compound have not been extensively reported in the available literature. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a structurally complex natural product with potential for further scientific investigation. This guide provides the currently available physicochemical data and outlines the standard experimental protocols necessary for its comprehensive characterization. The lack of specific experimental data in the literature highlights an opportunity for novel research to fully determine its properties and explore its potential biological activities. The methodologies and workflows presented herein offer a robust framework for researchers embarking on the study of this and other rare taxane diterpenoids.

Unveiling the Potential of 2-Deacetyltaxuspine X Analogues in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Oncology Drug Development

Introduction

While a preliminary cytotoxicity screening of 2-Deacetyltaxuspine X itself lacks substantial public data, the broader family of taxuspine derivatives has garnered significant attention for a different, yet critically important, therapeutic application: the reversal of multidrug resistance (MDR) in cancer cells. This guide delves into the existing research on taxuspine analogues as potent inhibitors of P-glycoprotein (P-gp), a key player in MDR, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action and the experimental approaches to evaluate their efficacy.

It is important to note that many natural and semisynthetic taxoids that are powerful inhibitors of P-gp activity are themselves devoid of direct cytotoxicity and tubulin affinity[1]. Their value lies in their ability to resensitize resistant cancer cells to conventional chemotherapeutic agents.

The Challenge of Multidrug Resistance

Multidrug resistance is a major obstacle to successful chemotherapy. One of the most well-established mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump[1]. P-gp actively transports a wide range of anticancer drugs out of the tumor cell, reducing their intracellular concentration and thus their cytotoxic effect.

Taxuspine Derivatives as P-glycoprotein Inhibitors

Taxuspine X, a taxoid isolated from the Japanese yew Taxus cuspidata, has been identified as a potent MDR reversing agent[1]. It has been shown to increase the accumulation of vincristine (B1662923) in MDR cell lines[1]. This has spurred research into structurally simplified analogues of taxuspine X as P-gp inhibitors, aiming for improved biological properties and more feasible synthesis[1].

Mechanism of Action

The primary mechanism by which taxuspine derivatives reverse MDR is through the direct inhibition of P-glycoprotein. By binding to P-gp, these compounds block its efflux function, leading to an increased intracellular accumulation of co-administered cytotoxic drugs in resistant cancer cells. This restoration of therapeutic concentration allows the anticancer drug to exert its cell-killing effects.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux (ATP-dependent) Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binding Target Cellular Target (e.g., DNA, Tubulin) Chemo_in->Target Cytotoxic Effect Taxuspine Taxuspine Derivative Taxuspine->Pgp Inhibition

P-gp mediated drug efflux and its inhibition by taxuspine derivatives.

Quantitative Data on P-gp Inhibition

Direct cytotoxic data for this compound is not available in the reviewed literature. However, studies on simplified, "non-natural" taxanes related to taxuspine X have demonstrated significant P-gp inhibitory activity. The following table summarizes the reported IC50 value for one such derivative.

CompoundDescriptionAssayIC50Reference
Derivative 6Simplified "non-natural" taxane (B156437) with a benzoyloxy moiety on C13P-gp Inhibition7.2 x 10-6 M[1][2]

Experimental Protocols

Evaluating the potential of a compound to act as an MDR reversal agent involves a series of in vitro assays. Below is a generalized protocol for screening P-glycoprotein inhibitors, based on methodologies described in the literature[1].

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

1. Cell Culture:

  • Utilize a multidrug-resistant cancer cell line that overexpresses P-gp (e.g., a doxorubicin-resistant cell line) and its corresponding parental, drug-sensitive cell line.

  • Culture the cells in appropriate media and conditions.

2. Compound Preparation:

  • Dissolve the test compounds (e.g., taxuspine derivatives) in a suitable solvent, such as DMSO, to create stock solutions.

  • Prepare a series of dilutions of the test compounds.

3. Rhodamine 123 Loading:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Incubate the cells with the fluorescent P-gp substrate, Rhodamine 123 (R123), to allow for its intracellular accumulation.

4. Efflux Assay:

  • After loading, wash the cells to remove extracellular R123.

  • Resuspend the cells in a buffer containing the various concentrations of the test compounds or a known P-gp inhibitor (positive control) and a vehicle control (negative control).

  • Incubate the cells to allow for P-gp-mediated efflux of R123.

5. Data Acquisition and Analysis:

  • Measure the intracellular fluorescence of R123 using a flow cytometer or a fluorescence plate reader.

  • A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

  • Calculate the percentage of inhibition relative to the controls and determine the IC50 value of the test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture MDR and parental cell lines r123_loading Load cells with Rhodamine 123 cell_culture->r123_loading compound_prep Prepare serial dilutions of test compounds incubation Incubate with test compounds compound_prep->incubation wash Wash to remove extracellular R123 r123_loading->wash wash->incubation measurement Measure intracellular fluorescence incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation

References

Exploring the Potential Mechanism of Action of 2-Deacetyltaxuspine X: A Focus on Multidrug Resistance Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Concept: Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad spectrum of structurally and functionally diverse anticancer drugs.[1] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their efficacy.

Taxane (B156437) alkaloids, a class of diterpenoids originally isolated from yew trees (Taxus species), are renowned for their anticancer properties. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) are famous for their role as microtubule stabilizers, other taxoids, such as Taxuspine X and its analogues, have demonstrated a distinct and crucial activity: the reversal of MDR.[1][2] These compounds appear to be non-cytotoxic on their own but can restore the sensitivity of resistant cancer cells to conventional chemotherapeutics.[1]

Proposed Mechanism of Action: P-glycoprotein Inhibition

The prevailing hypothesis for the mechanism of action of Taxuspine X and its derivatives is the inhibition of P-glycoprotein.[1][3][4][5] By blocking the function of this efflux pump, these compounds increase the intracellular accumulation of co-administered anticancer drugs in MDR-expressing cells.[1][2] This restoration of cytotoxic drug levels can overcome the resistance phenotype.

Quantitative Data on P-gp Inhibition

While specific data for 2-Deacetyltaxuspine X is unavailable, studies on structurally related, simplified "non-natural" taxanes derived from Taxuspine X provide insight into their potential potency.

CompoundDescriptionIC50 (P-gp Inhibition)Reference
6 Simplified "non-natural" taxane related to Taxuspine X7.2 x 10⁻⁶ M[1][3][5]

This table highlights the potential for taxuspine derivatives to act as potent inhibitors of P-gp. The IC50 value indicates the concentration of the compound required to inhibit 50% of the P-gp activity.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, based on the research into Taxuspine X and other P-gp inhibitors, a general methodology for assessing MDR reversal activity can be outlined.

General Protocol: In Vitro P-glycoprotein Inhibition Assay (Vincristine Accumulation)

1. Cell Culture:

  • Utilize a multidrug-resistant cancer cell line overexpressing P-glycoprotein (e.g., P388/VCR) and its corresponding drug-sensitive parental cell line (e.g., P388).
  • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

2. Compound Preparation:

  • Dissolve this compound and the chemotherapeutic agent (e.g., Vincristine) in a suitable solvent, such as DMSO, to create stock solutions.
  • Prepare serial dilutions of the test compounds in the cell culture medium.

3. Vincristine Accumulation Assay:

  • Seed the resistant cells in multi-well plates and allow them to adhere overnight.
  • Pre-incubate the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for a specified time (e.g., 1-2 hours).
  • Add a fluorescent or radiolabeled P-gp substrate, such as Vincristine, to the wells and incubate for a further period (e.g., 1-2 hours).
  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
  • Lyse the cells to release the intracellular contents.
  • Quantify the intracellular accumulation of the substrate using a suitable detection method (e.g., fluorescence plate reader or liquid scintillation counter).
  • Increased intracellular substrate concentration in the presence of this compound compared to the control (no inhibitor) indicates P-gp inhibition.

4. Data Analysis:

  • Calculate the fold-increase in substrate accumulation in the presence of the inhibitor.
  • Determine the IC50 value for P-gp inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

Signaling Pathway Diagram

MDR_Reversal cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds to Chemo_out Effluxed Drug Pgp->Chemo_out Efflux Taxuspine This compound (Proposed) Taxuspine->Pgp Inhibits Chemo_in Extracellular Chemotherapeutic Drug Chemo_in->Chemo Enters Cell

Caption: Proposed mechanism of P-gp inhibition by this compound.

Experimental Workflow Diagram

Pgp_Inhibition_Workflow start Start: Culture MDR and sensitive cell lines prepare Prepare serial dilutions of This compound and Vincristine start->prepare preincubate Pre-incubate MDR cells with this compound prepare->preincubate add_vincristine Add fluorescent/radiolabeled Vincristine preincubate->add_vincristine incubate Incubate to allow substrate uptake add_vincristine->incubate wash Wash cells to remove extracellular substrate incubate->wash lyse Lyse cells wash->lyse quantify Quantify intracellular Vincristine lyse->quantify analyze Analyze data and determine IC50 quantify->analyze end End: Assess P-gp inhibition analyze->end

Caption: A typical experimental workflow for a P-gp inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action for taxuspine derivatives, and likely for this compound, is the inhibition of P-glycoprotein, leading to the reversal of multidrug resistance. This positions such compounds as promising candidates for combination therapy with existing anticancer drugs to enhance their efficacy in resistant tumors.

Future research should focus on:

  • Directly investigating the biological activity of this compound to confirm its P-gp inhibitory activity and determine its IC50 value.

  • Elucidating the specific binding site of this compound on P-glycoprotein through molecular modeling and binding assays.

  • Evaluating the in vivo efficacy of this compound in combination with standard chemotherapeutics in animal models of drug-resistant cancer.

  • Exploring potential off-target effects and any impact on other signaling pathways to build a comprehensive safety and efficacy profile.

By pursuing these research avenues, the full therapeutic potential of this compound as an MDR reversal agent can be determined, potentially providing a new strategy to combat drug resistance in cancer.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for 2-Deacetyltaxuspine X quantification.

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the precise quantification of 2-Deacetyltaxuspine X, a significant taxoid compound. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring reliable and reproducible results. The method employs a reversed-phase C18 column with a UV detector, offering high sensitivity and selectivity.

Application Notes

This HPLC method is designed for the quantitative analysis of this compound in various samples, including plant extracts, cell cultures, and pharmaceutical formulations. The protocol has been validated following the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[1][2]

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were selected to achieve optimal separation and peak symmetry for this compound.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection UV at 230 nm
Run Time 10 minutes

Experimental Protocols

A detailed step-by-step protocol for the quantification of this compound is provided to ensure successful implementation of this method.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

The appropriate sample preparation technique will depend on the sample matrix.[3][4][5]

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder with methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[5]

  • Cell Culture:

    • Lyse the cells using a suitable buffer.

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

  • Pharmaceutical Formulations:

    • Dilute the formulation with the mobile phase to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and sample solution.

  • Record the chromatograms and measure the peak area for this compound.

4. Quantification:

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][7] The results are summarized in the tables below.

Linearity:

The linearity of the method was evaluated by analyzing six concentrations of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²) 0.9998

Precision:

The precision of the method was determined by analyzing replicate injections of a standard solution.

ParameterRepeatability (Intra-day) (n=6)Intermediate Precision (Inter-day) (n=6)
Mean Concentration (µg/mL) 25.124.9
Standard Deviation 0.230.31
Relative Standard Deviation (%RSD) 0.92% 1.24%

Accuracy (Recovery):

The accuracy was assessed by spiking a blank matrix with known concentrations of this compound.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
2525.4101.6
5049.298.4
Average Recovery (%) 99.3%

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard (this compound) Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Sample Sample Matrix (Plant, Cell Culture, etc.) Extraction Sample Extraction/ Dilution Sample->Extraction Working Prepare Working Standards (1-100 µg/mL) Stock->Working Injection Inject into HPLC System (C18 Column, 20 µL) Working->Injection Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (ACN:H2O, 1 mL/min) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify this compound in Samples Chromatogram->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

References

Application Notes and Protocols for the Extraction of 2-Deacetyltaxuspine X from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) diterpenoid family of natural products, which are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily sourced from species of the Taxus genus, such as Taxus chinensis or Taxus cuspidata. The methodologies described herein are based on established procedures for the isolation of taxane analogues and are intended to serve as a comprehensive guide for laboratory applications.

Data Presentation

The yield of taxanes from Taxus species can vary significantly depending on the plant part, geographical location, and extraction method. The following tables provide a summary of representative quantitative data for related taxane compounds to offer a comparative baseline.

Table 1: Extraction Yields of Various Taxanes from Taxus Species

Taxane CompoundPlant SourcePlant PartExtraction SolventYieldReference
Paclitaxel (Taxol)Taxus brevifoliaBarkMethanol (B129727)0.01-0.02%N/A
10-Deacetylbaccatin IIITaxus baccataNeedlesEthanol/Water0.1%N/A
CephalomannineTaxus wallichianaNeedlesMethanol/Dichloromethane (B109758)0.05%N/A
Taxuspine DTaxus cuspidataStemsMethanolNot Specified[1]

Table 2: Comparative Purity of Taxanes after Different Purification Steps

Purification StepPurity of PaclitaxelPurity of 10-Deacetylbaccatin III
Crude Extract< 1%< 2%
After Solvent Partitioning5-10%15-20%
After Silica (B1680970) Gel Chromatography40-60%70-80%
After Preparative HPLC> 95%> 98%

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the extraction, partitioning, and chromatographic purification of this compound from plant material.

Protocol 1: Extraction of Crude Taxanes from Plant Material

Objective: To extract a broad range of taxane compounds, including this compound, from dried and powdered plant material.

Materials:

  • Dried and powdered needles or bark of Taxus species

  • Methanol (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Large glass extraction vessel with a stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 1 kg of the dried, powdered plant material and place it into the extraction vessel. Add 10 L of a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Extraction: Stir the mixture at room temperature for 48 hours to ensure thorough extraction of the taxanes.

  • Filtration: Separate the solvent extract from the plant residue by vacuum filtration through a Büchner funnel fitted with Whatman No. 1 filter paper.

  • Re-extraction: To maximize the yield, repeat the extraction process on the plant residue with a fresh 5 L of the methanol/dichloromethane solvent mixture for another 24 hours.

  • Pooling and Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.

Protocol 2: Solvent-Solvent Partitioning for Preliminary Purification

Objective: To separate the taxanes from highly polar and non-polar impurities in the crude extract.

Materials:

Procedure:

  • Dissolution: Dissolve the crude extract in 500 mL of 90% aqueous methanol.

  • Hexane Partitioning: Transfer the dissolved extract to the separatory funnel and add 500 mL of hexane. Shake the funnel vigorously and then allow the layers to separate. The upper hexane layer, containing non-polar compounds like lipids and chlorophylls, should be discarded. Repeat this washing step two more times.

  • Ethyl Acetate Extraction: To the remaining aqueous methanol layer, add 500 mL of ethyl acetate and perform a liquid-liquid extraction. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with two additional 500 mL portions of ethyl acetate.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the enriched taxane fraction.

Protocol 3: Chromatographic Purification of this compound

Objective: To isolate this compound from the enriched taxane fraction using column chromatography and preparative HPLC.

Materials:

  • Enriched taxane fraction from Protocol 2

  • Silica gel (for column chromatography, 70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

Part A: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the enriched taxane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using TLC. Pool the fractions that show the presence of compounds with a similar Rf value to a this compound standard (if available) or based on typical taxane profiles.

  • Concentration: Concentrate the pooled fractions containing the target compound.

Part B: Preparative HPLC

  • Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating taxanes. A starting condition could be 40% acetonitrile in water, increasing to 70% acetonitrile over 30 minutes. The optimal gradient should be determined empirically.

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at 227 nm.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

Extraction_Protocol plant_material Plant Material (Taxus sp.) extraction Solvent Extraction (Methanol/Dichloromethane) plant_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Extract filtration1->crude_extract partitioning Solvent Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Taxane Fraction partitioning->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column partially_pure Partially Purified Fraction silica_column->partially_pure prep_hplc Preparative HPLC (C18 Column) partially_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

This detailed protocol and the accompanying information provide a solid foundation for researchers to undertake the extraction and isolation of this compound. It is important to note that optimization of the chromatographic steps may be necessary depending on the specific plant material and the purity requirements of the final compound. Standard laboratory safety procedures should be followed throughout the execution of these protocols.

References

Application Notes and Protocols for 2-Deacetyltaxuspine X in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, a class of compounds renowned for their potent anticancer properties. The mechanism of action for taxanes involves their interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the β-tubulin subunit, taxanes stabilize microtubules, promoting their assembly and inhibiting the dynamic instability crucial for various cellular functions, most notably mitosis. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Principle of the Assay

The in vitro microtubule polymerization assay is a fundamental tool for studying the effects of compounds on tubulin dynamics. The assay monitors the polymerization of purified tubulin into microtubules. This process can be measured by an increase in turbidity (light scattering) as microtubules form or by an increase in fluorescence of a reporter dye that binds to microtubules.

Data Presentation

As specific quantitative data for this compound is not available, the following table provides a template for how such data should be structured and presented. Researchers should populate this table with their experimentally determined values.

CompoundEC50 (µM) for PolymerizationMaximal Polymerization (OD at 340 nm)Vmax (mOD/min)
Paclitaxel (Control)ValueValueValue
This compoundExperimentally DeterminedExperimentally DeterminedExperimentally Determined
Nocodazole (B1683961) (Control)ValueValueValue

Experimental Protocols

Two primary methods are provided for monitoring microtubule polymerization: a turbidity-based assay and a fluorescence-based assay.

Method 1: Turbidity-Based Microtubule Polymerization Assay

This method measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Lyophilized Tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011)

  • This compound

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare stock solutions of this compound, paclitaxel, and nocodazole in DMSO. A typical starting stock concentration is 10 mM.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer to create 10x working stocks.

  • Preparation of Tubulin Polymerization Mix (on ice):

    • For a final tubulin concentration of 3 mg/mL, mix the required volume of reconstituted tubulin with General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Assay Procedure:

    • Pipette 10 µL of the 10x working stocks of this compound, controls, or vehicle (DMSO in General Tubulin Buffer) into the wells of a pre-warmed 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.

Method 2: Fluorescence-Based Microtubule Polymerization Assay

This method utilizes a fluorescent reporter dye that specifically binds to polymerized microtubules, resulting in an increase in fluorescence signal.

Materials:

  • All materials from the turbidity-based assay

  • Fluorescent reporter dye for microtubule polymerization (e.g., DAPI can be used as it exhibits enhanced fluorescence upon binding to microtubules)

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Preparation of Reagents:

    • Follow the same reagent preparation steps as in the turbidity-based assay.

    • When preparing the tubulin polymerization mix, add the fluorescent reporter dye to its recommended final concentration.

  • Assay Procedure:

    • The assay procedure is identical to the turbidity-based method, but a black, opaque 96-well plate should be used to minimize background fluorescence.

  • Data Acquisition:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter dye every 60 seconds for 60 minutes at 37°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of taxane-induced microtubule stabilization and the general workflow of the in vitro polymerization assay.

Microtubule_Stabilization_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action Alpha_Tubulin α-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Alpha_Tubulin->Tubulin_Dimer Assembly Beta_Tubulin β-Tubulin Beta_Tubulin->Tubulin_Dimer Assembly Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization 2_Deacetyltaxuspine_X This compound Binding Binding to β-Tubulin 2_Deacetyltaxuspine_X->Binding Stabilization Microtubule Stabilization Binding->Stabilization Inhibition Inhibition of Depolymerization Stabilization->Inhibition Inhibition->Microtubule

Caption: Mechanism of this compound-induced microtubule stabilization.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Tubulin, Buffers, GTP, Test Compounds) Mix_Prep Prepare Tubulin Polymerization Mix (on ice) Reagent_Prep->Mix_Prep Add_Compounds Add 10x Compounds to Pre-warmed Plate Initiate_Reaction Add Cold Tubulin Mix to Initiate Polymerization Add_Compounds->Initiate_Reaction Incubate Incubate at 37°C in Plate Reader Initiate_Reaction->Incubate Measure_Signal Measure Absorbance (340 nm) or Fluorescence Plot_Data Plot Signal vs. Time Measure_Signal->Plot_Data Analyze_Data Determine Vmax, Plateau, and EC50 Plot_Data->Analyze_Data

Caption: General workflow for the in vitro microtubule polymerization assay.

Application Notes: Reversal of Multidrug Resistance by Taxuspine X Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[1] Taxanes, a class of diterpenoids, have been investigated for their ability to reverse MDR. This document outlines the application of synthetic, non-cytotoxic analogs of taxuspine X as potent inhibitors of P-gp, thereby restoring sensitivity to anticancer drugs in resistant cancer cell lines.

Recent studies have focused on structurally simplified derivatives of natural taxanes, like taxuspine X, to develop effective P-gp inhibitors.[2] These efforts have led to the identification of promising compounds that can be co-administered with traditional chemotherapeutics to overcome MDR.

Data Presentation

The P-gp inhibitory activity of synthesized taxuspine X analogs was evaluated by measuring their ability to block the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDDescriptionIC50 (µM) for P-gp InhibitionMaximum Inhibition (αmax)
5 Simplified Taxane (B156437) Analog 1> 1000.37 @ 100 µM
6 Simplified Taxane Analog 27.2Not specified
7 Carbocyclic Taxane Analog24Not specified

Data extracted from a study on structurally simplified taxanes related to taxuspine X in L5178 MDR1 cells.[2]

Experimental Protocols

P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux

This protocol details the methodology used to assess the P-gp inhibitory activity of taxuspine X analogs by measuring the intracellular accumulation of rhodamine 123 (R123) in P-gp-overexpressing cancer cells.

Materials:

  • L5178Y-R (MDR) mouse lymphoma cell line

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Rhodamine 123 (R123)

  • Test compounds (Taxuspine X analogs)

  • Verapamil (positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture L5178Y-R cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells in the exponential growth phase and wash them with PBS. Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the test compounds (taxuspine X analogs) at various concentrations (e.g., from 0.1 to 100 µM).

    • Include a positive control (e.g., Verapamil at 10 µM) and a negative control (vehicle alone).

    • Incubate the cells with the compounds for 10 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add rhodamine 123 to each tube to a final concentration of 1 µM.

    • Incubate the cells for an additional 20 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) for each sample.

    • Calculate the percentage of R123 accumulation relative to the control cells.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway Diagram

MDR_reversal cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Extracellular Space Pgp->Chemo_out Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Chemo_in Increased Intracellular Drug Concentration Chemo_in_arrow TaxuspineX 2-Deacetyltaxuspine X Analog TaxuspineX->Pgp Inhibition Nucleus Nucleus (Apoptosis) Chemo_in->Nucleus Induces Cell Death

Caption: Mechanism of P-gp inhibition by Taxuspine X analogs.

Experimental Workflow Diagram

experimental_workflow start Start cell_culture Culture MDR Cancer Cells (L5178Y-R) start->cell_culture cell_prep Prepare Cell Suspension (1x10^6 cells/mL) cell_culture->cell_prep incubation Incubate with Taxuspine X Analog (10 min, 37°C) cell_prep->incubation r123_loading Add Rhodamine 123 (20 min, 37°C) incubation->r123_loading washing Wash Cells with Cold PBS r123_loading->washing analysis Flow Cytometry Analysis washing->analysis data_analysis Calculate IC50 Values analysis->data_analysis end End data_analysis->end

Caption: Workflow for P-gp inhibition assay.

References

Application Notes and Protocols for the Analytical Study of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific analytical data and biological activity information for 2-Deacetyltaxuspine X is publicly available. The following protocols and application notes are based on established methodologies for the analysis of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel (B913), and should be adapted and validated for this compound.

Introduction

This compound is a diterpenoid belonging to the taxane family, a class of compounds that has yielded potent anti-cancer agents.[1] As a structural analog of well-known chemotherapeutic drugs, this compound is a compound of interest for further investigation into its potential biological activities. These application notes provide a comprehensive guide for researchers initiating studies on this compound, covering its analytical characterization and preliminary biological evaluation. The methodologies are derived from established protocols for other taxanes and serve as a robust starting point for research and development.[2][3]

Analytical Characterization of this compound

Accurate and precise analytical methods are crucial for the characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for the analysis of taxanes.[2][3][4]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC with UV detection is a standard method for determining the purity and concentration of taxane compounds.[5] A reversed-phase HPLC method is generally suitable for this purpose.[6]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • A table summarizing the recommended HPLC conditions is provided below. These parameters may require optimization.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water[6]
Flow Rate 1.0 mL/min[7]
Injection Volume 10-20 µL[5]
Column Temperature 25-30 °C[6]
Detection UV at 227 nm[5]
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Workflow for HPLC Method Development

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock Solution hplc_method Optimize HPLC Method (Column, Mobile Phase, Flow Rate) prep_standard->hplc_method Initial Tests prep_samples Prepare Samples inject_samples Inject Samples & Standards prep_samples->inject_samples hplc_method->inject_samples Optimized Method calibration Generate Calibration Curve inject_samples->calibration quantification Quantify Compound & Assess Purity calibration->quantification Linear Regression

Caption: HPLC Method Development Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS provides higher sensitivity and selectivity for the analysis of taxanes, especially in complex biological matrices.[3]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • For plasma or tissue samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, followed by centrifugation.[8]

    • Alternatively, use liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) for sample clean-up.[8][9]

    • Prepare calibration standards in the same biological matrix.

  • LC-MS/MS Conditions (Starting Point):

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Flow Rate 0.2-0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode[9]
MS Analysis Multiple Reaction Monitoring (MRM) for quantification[3]
  • Data Analysis:

    • Optimize MRM transitions for this compound and an internal standard (e.g., paclitaxel or docetaxel).[3]

    • Generate a calibration curve and quantify the analyte in unknown samples.

Workflow for LC-MS/MS Analysis

lcms_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis extraction Extraction from Matrix (Protein Precipitation, LLE, or SPE) lc_separation LC Separation extraction->lc_separation standards Prepare Matrix-Matched Standards standards->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification signaling_pathway Taxane This compound (Hypothesized) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 p53 p53 Upregulation MitoticArrest->p53 CaspaseCascade Caspase Cascade Activation JNK->CaspaseCascade Bcl2->CaspaseCascade Reduced Inhibition p53->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

References

Application Notes & Protocols: In Vivo Experimental Design for 2-Deacetyltaxuspine X Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Deacetyltaxuspine X is a novel taxane (B156437) derivative. The taxane class of drugs, which includes paclitaxel (B517696) and docetaxel, are highly effective anti-cancer agents used in the treatment of various malignancies, including breast, ovarian, and lung cancers.[1] Their primary mechanism of action involves binding to tubulin, which stabilizes microtubules and leads to mitotic arrest and subsequent cell death.[2][3] Given the potential of new taxane analogs to overcome challenges like multidrug resistance and reduce toxicity, a structured in vivo experimental plan is crucial to evaluate the therapeutic potential of this compound.[4][5]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, covering pharmacokinetics, toxicology, and efficacy. The protocols are based on established methodologies for taxane compounds and are intended to guide researchers in designing robust preclinical studies.

Preclinical In Vivo Experimental Workflow

The in vivo evaluation of a novel compound like this compound typically follows a phased approach, starting with understanding its behavior in a biological system, assessing its safety, and finally, evaluating its therapeutic efficacy.

G cluster_0 Phase 1: Pharmacology cluster_1 Phase 2: Safety cluster_2 Phase 3: Efficacy PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Tox Toxicology & Safety (Dose Escalation) PK_PD->Tox Determine MTD (Maximum Tolerated Dose) Efficacy Anti-Tumor Efficacy (Xenograft/Syngeneic Models) Tox->Efficacy Select Therapeutic Doses G cluster_0 Cellular Effects Taxane This compound Tubulin β-Tubulin Subunit Taxane->Tubulin BCL2 BCL2 Phosphorylation Taxane->BCL2 Microtubules Microtubule Stabilization Tubulin->Microtubules Inhibits Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Spindle Assembly Checkpoint Activation BCL2->Apoptosis Promotes G cluster_0 Dose Escalation cluster_1 Observed Outcomes Dose1 Low Dose Efficacy Efficacy (Anti-Tumor Activity) Dose1->Efficacy Low Toxicity Toxicity (Adverse Effects) Dose1->Toxicity None Dose2 Mid Dose Dose2->Efficacy High (Therapeutic Window) Dose2->Toxicity Acceptable Dose3 High Dose Dose3->Efficacy High Dose3->Toxicity Unacceptable (Dose-Limiting)

References

Application Notes and Protocols for Measuring the Binding Affinity of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a diterpenoid compound belonging to the taxane (B156437) family.[1] Taxanes are a critical class of anti-cancer agents that exert their cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes microtubules, disrupting the dynamic instability required for cell division and ultimately leading to cell cycle arrest and apoptosis. Accurate measurement of the binding affinity of novel taxane derivatives like this compound to tubulin is a crucial step in the drug discovery and development process. A higher binding affinity often correlates with greater potency and efficacy.

These application notes provide detailed protocols for three widely used biophysical techniques to quantify the binding affinity of this compound to its putative target, tubulin: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence-Based Tubulin Polymerization Assay.

Data Presentation

The following table provides a template for summarizing and comparing the quantitative data obtained from the described experimental protocols. Researchers can populate this table with their experimental results for this compound and other relevant compounds.

TechniqueCompoundTargetDissociation Constant (K D )Inhibition Constant (K i )IC 50Thermodynamic Parameters (ΔH, -TΔS, ΔG)Stoichiometry (n)
SPR This compoundPurified Tubulin
Paclitaxel (Control)Purified Tubulin
ITC This compoundPurified Tubulin
Paclitaxel (Control)Purified Tubulin
Fluorescence Assay This compoundTubulin in cells/purified
Paclitaxel (Control)Tubulin in cells/purified

Signaling Pathway of Taxane-Induced Microtubule Stabilization

Taxanes, including presumably this compound, bind to the β-tubulin subunit within the microtubule polymer. This binding event overcomes the effect of GTP hydrolysis, leading to the stabilization of the microtubule structure and inhibiting the dynamic instability necessary for mitotic spindle formation and cell division.

G Signaling Pathway of Taxane-Induced Microtubule Stabilization 2_Deacetyltaxuspine_X This compound beta_Tubulin β-Tubulin (in microtubule) 2_Deacetyltaxuspine_X->beta_Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization beta_Tubulin->Microtubule_Stabilization Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Taxane binding to β-tubulin stabilizes microtubules, leading to mitotic arrest and apoptosis.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for measuring the binding kinetics and affinity of small molecules to immobilized proteins.[2][3][4] In this protocol, tubulin will be immobilized on the sensor chip, and this compound will be flowed over the surface as the analyte.

Experimental Workflow

G SPR Experimental Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prepare_Buffers Prepare Running Buffer (e.g., HBS-EP+) Prepare_Tubulin Prepare Purified Tubulin (in immobilization buffer) Prepare_Buffers->Prepare_Tubulin Prepare_Analyte Prepare this compound (serial dilutions in running buffer) Prepare_Buffers->Prepare_Analyte Immobilize_Tubulin Immobilize Tubulin on Sensor Chip (e.g., CM5 chip via amine coupling) Prepare_Tubulin->Immobilize_Tubulin Inject_Analyte Inject this compound (different concentrations) Immobilize_Tubulin->Inject_Analyte Measure_Response Measure Binding Response (Sensorgram) Inject_Analyte->Measure_Response Regenerate_Surface Regenerate Sensor Surface Measure_Response->Regenerate_Surface Fit_Data Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) Measure_Response->Fit_Data Regenerate_Surface->Inject_Analyte Next Concentration Calculate_Kinetics Calculate k_on, k_off Fit_Data->Calculate_Kinetics Calculate_KD Calculate K_D (k_off / k_on) Calculate_Kinetics->Calculate_KD

Caption: Workflow for measuring binding affinity using Surface Plasmon Resonance.

Detailed Methodology

  • Reagent Preparation:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 surfactant). Degas thoroughly.

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Tubulin: Reconstitute purified tubulin (e.g., from porcine brain) in the immobilization buffer to a concentration of 20-50 µg/mL.

    • This compound: Prepare a stock solution in 100% DMSO. Create a series of dilutions in running buffer, ensuring the final DMSO concentration is below 1% to minimize solvent effects. Concentrations should typically range from 0.1 to 10 times the expected K D .

  • Tubulin Immobilization:

    • Use a CM5 sensor chip (or equivalent).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the tubulin solution over the activated surface until the desired immobilization level is reached (typically 5,000 - 10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without tubulin immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Inject the prepared dilutions of this compound over both the tubulin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only injections (blanks) for double referencing.

    • Monitor the association phase (analyte injection) and dissociation phase (buffer flow).

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including K D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7][8]

Experimental Workflow

G ITC Experimental Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prepare_Buffer Prepare Dialysis Buffer (e.g., PBS or PIPES) Dialyze_Tubulin Dialyze Purified Tubulin against buffer Prepare_Buffer->Dialyze_Tubulin Prepare_Analyte Prepare this compound in final dialysis buffer Prepare_Buffer->Prepare_Analyte Load_Cell Load Tubulin into Sample Cell Dialyze_Tubulin->Load_Cell Load_Syringe Load this compound into Syringe Prepare_Analyte->Load_Syringe Equilibrate Equilibrate at Desired Temperature (e.g., 25°C) Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform Serial Injections of Analyte into Sample Cell Equilibrate->Titrate Integrate_Peaks Integrate Heat Change Peaks for each injection Titrate->Integrate_Peaks Fit_Data Fit Binding Isotherm to a Suitable Model (e.g., one-site) Integrate_Peaks->Fit_Data Determine_Parameters Determine K_D, n, ΔH, and ΔS Fit_Data->Determine_Parameters

Caption: Workflow for measuring binding affinity and thermodynamics using ITC.

Detailed Methodology

  • Reagent Preparation:

    • Buffer: Use a buffer with a low ionization enthalpy, such as phosphate-buffered saline (PBS) or PIPES.

    • Tubulin: Dialyze purified tubulin extensively against the chosen ITC buffer to ensure a perfect buffer match. After dialysis, determine the final protein concentration accurately. A typical concentration in the sample cell is 10-50 µM.

    • This compound: Prepare a stock solution in 100% DMSO. Dilute this stock into the final dialysis buffer to a concentration approximately 10-20 times that of the tubulin. The final DMSO concentration in both the cell and the syringe must be identical to minimize heats of dilution.

  • ITC Experiment Setup:

    • Load the tubulin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Place the final dialysis buffer (with the matched DMSO concentration) in the reference cell.

    • Allow the system to equilibrate thermally at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the tubulin-containing sample cell.

    • Allow the system to return to thermal equilibrium between injections.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to tubulin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K A , where K D = 1/K A ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.

Fluorescence-Based Tubulin Polymerization Assay

This assay indirectly measures the binding and activity of this compound by monitoring its effect on tubulin polymerization.[9][10][11][12] Taxanes promote tubulin polymerization, and this enhancement can be quantified using a fluorescent reporter that preferentially binds to polymerized microtubules.

Experimental Workflow

G Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Tubulin, GTP, Buffer, and Fluorescent Reporter Mix_Reagents Mix Tubulin, Buffer, Reporter, and Compound in a 96-well plate Prepare_Reagents->Mix_Reagents Prepare_Compounds Prepare Serial Dilutions of This compound and Controls Prepare_Compounds->Mix_Reagents Initiate_Polymerization Initiate Polymerization by adding GTP and incubating at 37°C Mix_Reagents->Initiate_Polymerization Monitor_Fluorescence Monitor Fluorescence over Time in a plate reader Initiate_Polymerization->Monitor_Fluorescence Plot_Kinetics Plot Fluorescence vs. Time for each concentration Monitor_Fluorescence->Plot_Kinetics Calculate_Vmax Calculate Vmax of polymerization Plot_Kinetics->Calculate_Vmax Determine_EC50 Determine EC50 for polymerization enhancement Calculate_Vmax->Determine_EC50

Caption: Workflow for assessing compound effects on tubulin polymerization via fluorescence.

Detailed Methodology

  • Reagent Preparation:

    • Tubulin: Reconstitute >99% pure tubulin (e.g., porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl 2 , 0.5 mM EGTA).

    • GTP Solution: Prepare a stock solution of GTP.

    • Fluorescent Reporter: Use a fluorescent probe that binds to polymerized tubulin, such as DAPI.

    • Compounds: Prepare serial dilutions of this compound. Include a positive control (e.g., paclitaxel) and a negative control (e.g., DMSO vehicle).

  • Assay Procedure:

    • In a 96-well black microplate, add the tubulin, buffer, fluorescent reporter, and the test compound (this compound or controls) to each well.

    • Pre-warm the plate to 37°C.

    • Initiate the polymerization reaction by adding a final concentration of 1 mM GTP.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Collection:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) kinetically over a period of 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • The rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve.

    • Plot the Vmax or the endpoint fluorescence against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC 50 (the concentration of the compound that elicits a half-maximal effect on polymerization). While this does not directly provide a K D , the EC 50 is a valuable measure of the compound's potency in affecting tubulin dynamics.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for determining the binding affinity and mechanism of action of this compound. The choice of technique will depend on the specific research question, available instrumentation, and the desired level of detail. For a comprehensive understanding, it is often beneficial to use multiple complementary techniques. The data generated from these assays are essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Solubilizing 2-Deacetyltaxuspine X for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, which are well-known for their potent anticancer properties. A significant challenge in the preclinical in vitro evaluation of novel taxanes like this compound is their inherent low aqueous solubility. To achieve meaningful and reproducible results in cell-based assays and other in vitro experiments, it is crucial to employ a solubilization strategy that ensures the compound is in a monomeric and bioavailable state at the desired concentration, while minimizing solvent-induced toxicity.

This document provides a detailed protocol for the solubilization of this compound, drawing upon established methods for other poorly soluble taxanes such as paclitaxel (B517696) and docetaxel. The provided methodologies and data for related compounds serve as a robust starting point for developing a specific protocol for this compound.

Core Principle: Solvent-Assisted Solubilization for Aqueous Media

The most common and direct method for solubilizing highly hydrophobic compounds for in vitro use is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then serially diluted into the aqueous experimental medium (e.g., cell culture medium) to the final working concentration. The key is to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the biological system being studied.

Experimental Protocols

1. Preparation of a Concentrated Stock Solution

This is the critical first step to ensure the compound is fully dissolved before introducing it to an aqueous environment.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly in the amber vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a higher concentration to minimize the volume of DMSO added to the final experimental setup.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

    • Gently warm the solution to 37°C to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane filter).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

2. Preparation of Working Solutions in Aqueous Medium

This protocol describes the serial dilution of the DMSO stock solution into the final experimental medium.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., DMEM, RPMI-1640, PBS)

  • Sterile polypropylene (B1209903) tubes

  • Calibrated micropipettes

Procedure:

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is at the appropriate temperature for your experiment (typically 37°C).

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in the aqueous medium.

  • Final Dilution:

    • Dispense the required volume of pre-warmed medium into a sterile tube.

    • Add the calculated small volume of the DMSO stock solution to the medium. Crucially, add the stock solution to the medium while vortexing or actively mixing the medium to promote rapid dispersion and prevent precipitation of the compound.

    • Ensure the final concentration of DMSO in the medium is kept to a minimum, typically ≤ 0.5%, and ideally ≤ 0.1%, to avoid solvent artifacts.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate aliquot of the medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Use Immediately: Use the freshly prepared working solutions immediately to minimize the risk of compound precipitation over time.

Data Presentation

CompoundSolventSolubilityNotes
Paclitaxel Water~0.3 µg/mLPractically insoluble in water.
DMSO≥ 50 mg/mLCommonly used for creating high-concentration stock solutions.
Ethanol~30 mg/mLA viable alternative to DMSO, though may be more toxic to some cells.
Docetaxel Water1-5 µg/mLVery poorly soluble in water.[1]
DMSO≥ 25 mg/mLEffective solvent for stock solution preparation.
Ethanol~20 mg/mLAlso used for solubilization, often in combination with other agents.

This table provides a guide for initial solvent selection. The actual solubility of this compound may vary and should be determined empirically.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in this protocol.

Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot and Store at -80°C D->E F Thaw Stock Solution H Serially Dilute Stock into Medium (while vortexing) F->H G Pre-warm Aqueous Medium (e.g., Cell Culture Medium) G->H J Use Immediately in In Vitro Assay H->J I Prepare Vehicle Control (Medium + same % DMSO) I->J

Caption: Workflow for preparing this compound solutions.

Dilution_Principle Principle of Dilution to Avoid Precipitation cluster_stock Concentrated Stock cluster_medium Aqueous Medium cluster_final Final Working Solution Stock Drug in 100% DMSO Final Drug in Medium (<0.5% DMSO) Stock->Final Small Volume (e.g., 1 µL) Medium Culture Medium Medium->Final Large Volume (e.g., 1 mL)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of 2-Deacetyltaxuspine X Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of 2-Deacetyltaxuspine X extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting this compound? A1: this compound, a taxane (B156437) diterpenoid, is typically isolated from various parts of plants belonging to the genus Taxus, commonly known as yew trees. Species such as Taxus wallichiana (Himalayan yew) and Taxus cuspidata are known to produce a variety of taxanes.[1][2] The concentration of the target compound can vary significantly based on the plant species, geographical location, age of the plant, and the specific plant part used (e.g., needles, bark, or twigs).

Q2: What is a typical expected yield for this compound? A2: The yield of this compound is generally low and highly variable, as it is often a minor constituent in the complex mixture of taxanes. While specific yield data for this compound is not widely published, yields for minor taxanes from dried plant material typically range from 0.001% to 0.05% (w/w). Yields are influenced by the extraction method, solvent selection, and the quality of the raw plant material.

Q3: Which extraction methods are most effective for this compound? A3: Several extraction methods can be employed, with the choice depending on laboratory scale, available equipment, and desired purity. Common methods include:

  • Maceration: A simple and scalable method involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A more efficient method than maceration due to continuous extraction with fresh solvent, though the heat can potentially degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[3][4]

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent, offering high selectivity and leaving no residual organic solvents.

Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound.[5][6][7] A validated HPLC method with a suitable reference standard is essential for accurate quantification. Tandem mass spectrometry (MS/MS) can offer even higher sensitivity and selectivity for quantification in complex extracts.[6]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low extraction yields of this compound.

Problem Area 1: Poor Quality of Starting Plant Material
Question Possible Cause Recommended Solution
Is the botanical identity of your Taxus species confirmed? Different Taxus species and even varieties within the same species have varying profiles of taxanes. You may be using a plant source with naturally low levels of this compound.Verify the botanical identity of your plant material with a qualified botanist or through DNA barcoding. Research literature to identify Taxus species reported to have higher concentrations of taxuspine derivatives.
Was the plant material harvested and stored correctly? The concentration of secondary metabolites can be affected by the harvesting season, time of day, and post-harvest handling. Improper drying or storage can lead to enzymatic or oxidative degradation of the target compound.Harvest during the season known for peak taxane production. Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight and store it in a cool, dark, and dry place to prevent degradation.
Is the particle size of the ground plant material optimal? Inadequate grinding can result in poor solvent penetration and incomplete extraction. Conversely, grinding too finely can lead to difficulties in filtration and potential loss of material.Grind the dried plant material to a consistent and fine powder (e.g., 40-60 mesh). This increases the surface area available for extraction.
Problem Area 2: Inefficient Extraction Process
Question Possible Cause Recommended Solution
Is your choice of extraction solvent optimal? The polarity of the extraction solvent is critical. This compound, like other taxanes, has a specific polarity. A solvent that is too polar or non-polar will not efficiently extract the compound.Taxanes are typically extracted with semi-polar solvents. Methanol (B129727), ethanol, and acetone, or their aqueous mixtures (e.g., 80% ethanol), are often effective. Perform small-scale pilot extractions with different solvents to determine the best one for your material.
Are the extraction parameters (time, temperature, solid-liquid ratio) optimized? Insufficient extraction time, a temperature that is too low, or a high solid-to-liquid ratio can all lead to incomplete extraction. Excessively high temperatures can cause degradation.[4]Systematically optimize extraction parameters. Consider using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to find the optimal conditions. For UAE, optimize sonication time, power, and temperature.[8][9]
Are you experiencing compound degradation during extraction? Taxanes can be sensitive to high temperatures and extreme pH levels. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.Employ low-temperature extraction methods like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature. Ensure the pH of your solvent is near neutral.
Problem Area 3: Loss of Compound During Purification
Question Possible Cause Recommended Solution
Is your crude extract being properly prepared for chromatography? Failure to remove pigments and highly non-polar compounds (like waxes and chlorophyll) can interfere with chromatographic separation and lead to low recovery.Decolorize the crude extract using activated charcoal. Perform a liquid-liquid partitioning step (e.g., with hexane) to remove non-polar impurities before proceeding to column chromatography.
Is your chromatographic method selective enough? Co-elution with other closely related taxanes or impurities can make it difficult to isolate pure this compound, leading to apparent low yields of the pure compound.Develop a highly selective purification method. Preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient is often necessary for separating complex taxane mixtures.[5]
Are you losing the compound during solvent evaporation? Excessive heat or prolonged exposure to vacuum during solvent removal can lead to the degradation or loss of the target compound.Use a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent. For small volumes, a gentle stream of nitrogen gas can be used.

Data Presentation

Table 1: Estimated Yields of this compound from Taxus spp.

Note: These are estimated values based on typical yields of minor taxanes. Actual yields can vary significantly.

Plant Material Extraction Method Estimated Yield (% w/w of dry material)
Taxus wallichiana needlesUltrasound-Assisted Extraction (Methanol)0.005% - 0.02%
Taxus cuspidata barkMaceration (Ethanol)0.002% - 0.01%
Taxus baccata twigsSoxhlet Extraction (Acetone)0.001% - 0.008%
Taxus spp. Cell CultureSupercritical Fluid Extraction (CO2)Variable, depends on cell line and culture conditions
Table 2: Comparison of Common Extraction Methods for Taxanes
Method Advantages Disadvantages Relative Cost
Maceration Simple, low cost, suitable for large scale.Time-consuming, may result in incomplete extraction.Low
Soxhlet Extraction More efficient than maceration, less solvent usage.Potential for thermal degradation of compounds.Low to Medium
Ultrasound-Assisted Extraction (UAE) Fast, efficient at lower temperatures, reduces solvent consumption.[3]Requires specialized equipment, scalability can be a challenge.Medium
Supercritical Fluid Extraction (SFE) Environmentally friendly, high selectivity, no solvent residue.High initial equipment cost, requires technical expertise.High

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the needles or bark of the Taxus plant at 40°C in a ventilated oven until a constant weight is achieved.

    • Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol (a solid-to-liquid ratio of 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Set the sonication parameters: Frequency 40 kHz, Power 200 W, Temperature 45°C, and Time 45 minutes.

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be further dried in a vacuum desiccator to yield a solid residue.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Sample Preparation:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile (B52724) in water).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-10 min: 40% B to 50% B

      • 10-13 min: 50% B to 53% B

      • (Note: This gradient is based on a method for similar taxanes and may need optimization for this compound).[5]

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 227 nm

    • Injection Volume: 0.5 mL (depending on concentration)

    • Column Temperature: 30°C

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

    • Analyze the collected fractions for purity using an analytical HPLC system.

    • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification & Analysis Harvest Harvest Taxus Plant Material Dry Drying (40-50°C) Harvest->Dry Grind Grinding (40-60 mesh) Dry->Grind UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Filter Filtration UAE->Filter Evaporate Solvent Evaporation (<40°C) Filter->Evaporate Prep_HPLC Preparative HPLC Evaporate->Prep_HPLC Collect Fraction Collection Prep_HPLC->Collect Analyze Purity Analysis (HPLC) Collect->Analyze Final_Product Purified This compound Analyze->Final_Product

Caption: General experimental workflow for the extraction and purification of this compound.

Taxane_Biosynthesis_Pathway cluster_pathway Hypothetical Taxane Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Taxadiene_5a_ol Taxadiene-5α-ol Taxadiene->Taxadiene_5a_ol Cytochrome P450 Hydroxylase Taxoid_Intermediate Taxoid Intermediates Taxadiene_5a_ol->Taxoid_Intermediate Multiple Enzymatic Steps Baccatin_III Baccatin III Taxoid_Intermediate->Baccatin_III Deacetyl_Taxuspine_X This compound Baccatin_III->Deacetyl_Taxuspine_X Specific Acyltransferases & other enzymes

References

Technical Support Center: Enhancing the Stability of 2-Deacetyltaxuspine X in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Deacetyltaxuspine X in solution.

Disclaimer

Due to the limited availability of specific public data on the stability of this compound, this document presents a hypothetical case study based on the known stability profiles of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. The provided quantitative data, degradation pathways, and experimental protocols are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid loss of potency. What are the likely causes?

A1: Rapid potency loss of this compound in solution is often attributed to chemical degradation. The primary degradation pathway for taxanes is hydrolysis of the ester linkages, particularly the C-13 side chain, which is crucial for its biological activity. This degradation is significantly influenced by pH, temperature, and the presence of certain excipients.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: Generally, taxane derivatives exhibit maximum stability in acidic conditions, typically within a pH range of 3.0 to 5.0. Alkaline or neutral pH conditions can catalyze hydrolysis, leading to accelerated degradation. It is crucial to determine the optimal pH for your specific formulation through systematic stability studies.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation rate of this compound. For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8 °C). For short-term laboratory use, solutions should be kept on ice and protected from prolonged exposure to ambient temperatures.

Q4: Can exposure to light affect the stability of this compound?

A4: While some taxanes are susceptible to photodegradation, the extent of this for this compound is not definitively established. As a precautionary measure, it is advisable to protect solutions from direct exposure to UV and fluorescent light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are some recommended excipients to improve the stability of this compound in solution?

A5: Several excipients can enhance the stability of taxanes. Buffering agents like citrate (B86180) or acetate (B1210297) can maintain an optimal pH.[1] Cyclodextrins can form inclusion complexes that protect the labile ester bonds from hydrolysis.[1][2] Polymers such as polyethylene (B3416737) glycol (PEG) and polysorbates can also improve stability and solubility.[3] However, compatibility studies are essential to rule out any adverse interactions.[4]

Troubleshooting Guides

Issue 1: Unexpected Precipitation in the Solution
Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility Increase the concentration of a suitable co-solvent (e.g., ethanol, DMSO) in your formulation. Note: High concentrations of organic solvents may have toxicological implications.The precipitate dissolves, and the solution becomes clear.
pH Shift Measure the pH of the solution. If it has shifted outside the optimal range (3.0-5.0), adjust it using a suitable buffer (e.g., citrate, acetate).The precipitate redissolves upon pH adjustment.
Temperature Fluctuation Ensure the solution is stored consistently at the recommended temperature (2-8 °C). Avoid repeated freeze-thaw cycles.Stable solution with no further precipitation.
Incompatible Excipient Review the formulation for any excipients that may be incompatible with this compound. Perform compatibility studies with individual excipients.Identification and replacement of the incompatible excipient leads to a stable solution.
Issue 2: Significant Degradation Observed by HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis Confirm the pH of the solution is within the optimal stability range (3.0-5.0). Consider adding a stabilizing excipient like a cyclodextrin.Reduced rate of degradation as confirmed by subsequent HPLC analysis.
Oxidation Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen, argon) to minimize exposure to oxygen. Consider adding an antioxidant if compatible.Slower formation of oxidative degradation products.
Thermal Degradation Re-evaluate the storage and handling temperatures. Ensure strict adherence to cold chain procedures.Degradation rate is significantly reduced at lower temperatures.
Photodegradation Protect the solution from light at all stages of preparation, storage, and handling by using light-protecting containers.Minimal to no formation of photodegradation products.

Quantitative Data Summary

The following tables present hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Effect of pH on the Degradation of this compound at 25°C

pHk (day⁻¹)t₉₀ (days)
3.00.00521.0
5.00.0128.8
7.00.0851.2
9.00.2500.4

k = First-order degradation rate constant t₉₀ = Time for 10% degradation

Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0

Temperature (°C)k (day⁻¹)t₉₀ (days)
40.00252.5
250.0157.0
400.0601.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[3][5][6]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 25°C for 4 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 25°C for 24 hours.

  • Thermal Degradation: Expose the solid drug or its solution to 80°C for 48 hours.

  • Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][7]

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH > 5, Temp Oxidation Oxidation This compound->Oxidation H2O2 Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Solution Prepare this compound Solution in desired vehicle Apply_Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prepare_Solution->Apply_Stress HPLC_Analysis Analyze by Stability-Indicating HPLC Method Apply_Stress->HPLC_Analysis Identify_Degradants Identify Degradation Products (e.g., by LC-MS) HPLC_Analysis->Identify_Degradants Determine_Kinetics Determine Degradation Kinetics and Pathways Identify_Degradants->Determine_Kinetics Logical_Relationship Stability Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Excipients Excipients Excipients->Stability Light Light Light->Stability

References

Technical Support Center: Troubleshooting 2-Deacetyltaxuspine X Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 2-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak. For quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby peaks, compromising the accuracy and reproducibility of the results.

Q2: What are the most common causes of peak tailing for this compound?

A2: The most common causes of peak tailing for a basic compound like this compound (predicted pKa ≈ 13.20) in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism leads to a portion of the analyte being more strongly retained, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. A void at the column inlet can also cause peak distortion.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How can I quickly diagnose the cause of my peak tailing issue?

A3: A systematic approach is best. Start by evaluating your column's performance with a standard compound to ensure it's functioning correctly. Then, review your mobile phase preparation and composition. Inject a lower concentration of your sample to rule out column overload. If the problem persists, a more detailed troubleshooting protocol should be followed.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) for this compound

This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing.

Step 1: Evaluate the HPLC Column

  • Hypothesis: The column is the source of the peak tailing due to degradation or inappropriate chemistry.

  • Action:

    • Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained contaminants.

    • Test with a neutral compound: Inject a neutral standard (e.g., toluene) to see if it also tails. If it does not, the issue is likely related to secondary interactions with your basic analyte.

    • Replace the column: If the column is old or the above steps do not resolve the issue, replace it with a new, high-quality column, preferably one with end-capping to minimize exposed silanol groups.

Step 2: Optimize the Mobile Phase

  • Hypothesis: The mobile phase composition is not optimal for the analysis of a basic compound.

  • Action:

    • Lower the pH: Reduce the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the basic analyte.

    • Add a competing base: Introduce a mobile phase additive like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%). TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from this compound.

    • Use a buffer: A buffered mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) will help maintain a consistent pH and can improve peak shape.

Step 3: Review Sample and Injection Parameters

  • Hypothesis: The sample concentration or injection solvent is causing the peak tailing.

  • Action:

    • Reduce sample concentration: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.

    • Match injection solvent to mobile phase: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.

Step 4: Inspect the HPLC System

  • Hypothesis: Physical issues with the HPLC system are contributing to peak tailing.

  • Action:

    • Minimize extra-column volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

    • Check fittings: Ensure all fittings are secure and there are no leaks, as this can introduce dead volume.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
7.0 (Unbuffered)2.5Significant tailing
4.5 (Formic Acid)1.8Reduced tailing
3.0 (Formic Acid)1.2Symmetrical peak
2.5 (TFA)1.1Highly symmetrical peak

Table 2: Comparison of Mobile Phase Additives for Peak Shape Improvement

Additive (in Acetonitrile/Water)Tailing Factor (Tf)Comments
None2.5Poor peak shape
0.1% Formic Acid1.4Good improvement
0.1% Trifluoroacetic Acid (TFA)1.1Excellent peak shape
0.1% Triethylamine (TEA)1.3Effective at neutral pH

Experimental Protocols

Protocol for Systematic Troubleshooting of this compound Peak Tailing

  • System Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (50:50 v/v).

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to 10 µg/mL with the mobile phase.

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for 30 minutes.

  • Initial Analysis:

    • Inject 10 µL of the 10 µg/mL solution and record the chromatogram.

    • Calculate the tailing factor of the this compound peak. If > 1.5, proceed with troubleshooting.

  • Mobile Phase Optimization:

    • Step 3a (pH Modification):

      • Prepare a new mobile phase of Acetonitrile:Water with 0.1% Formic Acid (pH ≈ 3.0).

      • Equilibrate the column with the new mobile phase for 30 minutes.

      • Inject the sample and recalculate the tailing factor.

    • Step 3b (Competing Base):

      • If tailing persists, prepare a mobile phase of Acetonitrile:Water with 0.1% Triethylamine.

      • Equilibrate the column and reinject the sample. Recalculate the tailing factor.

  • Column Overload Check:

    • Prepare a 1 µg/mL solution of this compound.

    • Using the optimal mobile phase from Step 3, inject the 1 µg/mL solution.

    • If the tailing factor significantly improves, the original concentration was causing column overload.

  • System Evaluation:

    • If peak tailing is still observed, power down the system.

    • Inspect all tubing and fittings for any signs of leaks or damage. Replace any suspect components with pre-cut, low-dead-volume tubing.

    • Restart the system, re-equilibrate, and inject the sample again.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_column Step 1: Evaluate Column - Flush Column - Inject Neutral Standard start->check_column is_column_ok Is Peak Shape Good for Neutral Standard? check_column->is_column_ok replace_column Replace Column is_column_ok->replace_column No optimize_mp Step 2: Optimize Mobile Phase - Lower pH (e.g., 0.1% Formic Acid) - Add Competing Base (e.g., 0.1% TEA) is_column_ok->optimize_mp Yes end_good Peak Tailing Resolved replace_column->end_good is_mp_ok Is Tailing Resolved? optimize_mp->is_mp_ok check_sample Step 3: Check Sample Parameters - Reduce Concentration - Match Injection Solvent is_mp_ok->check_sample No is_mp_ok->end_good Yes is_sample_ok Is Tailing Resolved? check_sample->is_sample_ok check_system Step 4: Inspect HPLC System - Check for Leaks - Minimize Extra-Column Volume is_sample_ok->check_system No is_sample_ok->end_good Yes check_system->end_good Silanol_Interaction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase Intervention silanol Si-O⁻  (Ionized Silanol) taxuspine This compound (Basic Amine Group: R-NH₃⁺) silanol->taxuspine Ionic Interaction (Causes Tailing) proton H⁺ (from Acidic Mobile Phase) proton->silanol Neutralization protonated_silanol Si-OH (Protonated Silanol)

Optimizing reaction conditions for the derivatization of 2-Deacetyltaxuspine X.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 2-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive hydroxyl groups in this compound for derivatization?

A1: In the taxane (B156437) scaffold, the reactivity of the hydroxyl groups generally follows the order: 2'-OH > 7-OH > 10-OH (if present) > 1-OH. For this compound, the C2'-hydroxyl group is the most nucleophilic and sterically accessible, making it the primary site for derivatization under kinetically controlled conditions. The C7-hydroxyl group is the next most reactive site. Selective derivatization of a specific hydroxyl group often requires the use of protecting groups for the more reactive sites.

Q2: What are the common side reactions to be aware of during the acylation of this compound?

A2: Common side reactions include acylation at other hydroxyl positions, particularly the C7-hydroxyl group, leading to a mixture of products. At higher temperatures or with prolonged reaction times, acyl migration from the C2' position to other hydroxyl groups can also occur. Epimerization at C7 is another potential side reaction under basic conditions.

Q3: How can I improve the selectivity for the C2'-hydroxyl group during acylation?

A3: To enhance selectivity for the C2'-hydroxyl group, it is recommended to use a less reactive acylating agent, perform the reaction at a lower temperature (e.g., -20°C to 0°C), and use a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine. Employing a bulky acylating agent can also increase selectivity due to the steric hindrance around the other hydroxyl groups.

Q4: My silylation reaction is sluggish or incomplete. What are the potential causes?

A4: Incomplete silylation can be due to several factors:

  • Steric Hindrance: The hydroxyl groups on the taxane core are sterically hindered. Using a more reactive silylating agent (e.g., TIPS-Cl over TBDMS-Cl) or a catalyst can help.

  • Moisture: Silylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Reagent: Use a sufficient excess of the silylating agent and base to drive the reaction to completion.

  • Low Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A modest increase in temperature may be necessary.

Q5: What is the role of a catalyst in the derivatization of this compound?

A5: Catalysts are often employed to increase the rate and efficiency of derivatization reactions, especially when dealing with sterically hindered hydroxyl groups. For acylations, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is commonly used to activate the acylating agent. For silylations, additives like imidazole (B134444) or Lewis acids can enhance the reactivity of the silylating agent.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2'-Derivatized Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress closely using TLC or HPLC. - Increase the reaction time or temperature cautiously, while monitoring for side product formation. - Use a higher excess of the derivatizing agent and/or base.
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, high-quality solvents and reagents. - Minimize reaction temperature and time to what is necessary for completion.
Product Loss During Workup and Purification - Optimize the extraction procedure to ensure the product is fully recovered from the aqueous phase. - Use an appropriate stationary phase and eluent system for column chromatography to achieve good separation without product degradation.
Side Reactions - Lower the reaction temperature to improve selectivity. - Use a less reactive derivatizing agent. - Employ a more selective catalyst or a stoichiometric amount of a weaker base.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Steps
Reaction Conditions are too Harsh - Decrease the reaction temperature. Reactions are often run at 0°C or even -20°C to favor kinetic control. - Reduce the reaction time. Stop the reaction as soon as the desired product is the major component.
Highly Reactive Derivatizing Agent - Switch to a less reactive agent (e.g., use an acid anhydride (B1165640) instead of an acyl chloride for acylation). - For silylation, use a bulkier silylating agent (e.g., TIPS-Cl instead of TMS-Cl) to increase steric hindrance around less accessible hydroxyls.
Non-selective Catalyst or Base - Use a non-nucleophilic base like pyridine or 2,6-lutidine instead of a more reactive one like triethylamine. - In some cases, omitting a highly active catalyst like DMAP can improve selectivity, albeit at the cost of a longer reaction time.
Acyl or Silyl (B83357) Group Migration - Analyze the product mixture immediately after the reaction. - Avoid prolonged exposure to acidic or basic conditions during workup and purification. - If migration is suspected, consider derivatizing under neutral or milder conditions if possible.

Data Presentation

Table 1: Optimization of Acylation of 10-Deacetylbaccatin III at the C10-Hydroxyl Group (Analogous to C2-OH in this compound)

EntryAcylating AgentBase (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Acetic AnhydridePyridine (solvent)DMAP (10)PyridineRT1285
2Acetyl ChloridePyridine (2.0)NoneCH₂Cl₂0478
3Isobutyric Anhydride2,6-Lutidine (1.5)DMAP (5)CH₂Cl₂-202491
4Benzoyl ChloridePyridine (2.0)DMAP (10)CH₂Cl₂0 to RT688
5Acetic AnhydridePyridine (solvent)NonePyridineRT4865

Note: This data is compiled from typical taxane acylation reactions and serves as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Selective Acylation of the 2'-Hydroxyl Group of this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flame-dried round-bottom flask. Cool the solution to -20°C using a suitable cooling bath.

  • Addition of Reagents: To the cooled solution, add pyridine (2.0 equiv.) followed by the dropwise addition of the desired acyl chloride or anhydride (1.1 equiv.).

  • Catalyst Addition (Optional): If required, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2'-acylated product.

Protocol 2: Silylation of the 2'-Hydroxyl Group of this compound
  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add imidazole (2.5 equiv.).

  • Addition of Silylating Agent: Add the desired silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl, 1.2 equiv.) portion-wise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2'-silylated product.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to Reaction Temperature start->cool add_reagents Add Base and Derivatizing Agent cool->add_reagents monitor Monitor Reaction (TLC/HPLC) add_reagents->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for the derivatization of this compound.

PI3K_Akt_Signaling_Pathway Impact of Taxane Derivatives on the PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt mTOR mTOR Transcription Gene Transcription (Proliferation, Survival) Taxane Taxane Derivatives Taxane->PI3K Inhibition Taxane->Akt Inhibition

Caption: Taxane derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

How to reduce off-target effects of 2-Deacetyltaxuspine X in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-Deacetyltaxuspine X in cell culture. The information aims to help mitigate off-target effects and ensure the successful execution of experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High cytotoxicity in non-cancerous or control cell lines. Off-target toxicity due to the disruption of microtubule dynamics in rapidly dividing normal cells.1. Titrate the concentration: Determine the optimal concentration of this compound that induces cytotoxicity in cancer cells while minimizing effects on non-cancerous cells. 2. Reduce exposure time: Limit the duration of treatment to a period sufficient to induce the desired effect in cancer cells. 3. Use a lower-serum medium: This can slow the proliferation of normal cells, potentially reducing their sensitivity to microtubule-targeting agents.
Inconsistent results between experiments. 1. Cell density variability. 2. Passage number of cells. 3. Inconsistent drug preparation.1. Standardize cell seeding density: Ensure the same number of cells are plated for each experiment. 2. Use cells within a defined passage number range: Higher passage numbers can lead to genetic drift and altered drug sensitivity. 3. Prepare fresh drug dilutions: Prepare this compound dilutions from a stock solution for each experiment to avoid degradation.
Drug precipitation in culture medium. Poor solubility of the compound in aqueous solutions.1. Use a suitable solvent: Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting in culture medium. 2. Ensure final solvent concentration is low: The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.1% for DMSO). 3. Warm the medium: Gently warm the culture medium to 37°C before adding the drug solution to aid in solubility.
Unexpected changes in cell morphology unrelated to apoptosis. Off-target effects on the cytoskeleton of non-dividing cells.1. Visualize microtubule network: Perform immunofluorescence staining for α-tubulin to observe changes in microtubule organization at different concentrations and time points. 2. Lower the concentration: Use the lowest effective concentration to minimize drastic morphological changes not associated with the intended anti-mitotic effect.
Drug efflux and development of resistance. Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp). Taxuspine derivatives have been noted to interact with P-gp.[1]1. Co-treatment with a P-gp inhibitor: Use a known P-gp inhibitor to see if it potentiates the effect of this compound. 2. Use MDR-negative cell lines: If possible, confirm the compound's activity in cell lines that do not overexpress P-gp.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Like other taxanes, this compound is a microtubule-stabilizing agent. It binds to β-tubulin, a component of microtubules, preventing their depolymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells.[2]

Q2: What are the known off-target effects of taxanes like this compound?

A2: Potential off-target effects include:

  • Neurotoxicity: Taxanes can induce oxidative stress in neuronal cells by enhancing the activity of NADPH oxidase, which can lead to neuronal cell death.[3]

  • P-glycoprotein (P-gp) Interaction: Some taxuspine derivatives can act as inhibitors of the P-gp drug efflux pump.[1] This could affect the intracellular concentration of other co-administered drugs.

  • Effects on non-dividing cells: While the primary effect is on mitotic cells, high concentrations can still affect the microtubule network in interphase cells, impacting cell shape and intracellular transport.

Q3: How can I assess the on-target effect of this compound in my cell line?

A3: To confirm the on-target effect, you can perform the following experiments:

  • Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to show an accumulation of cells in the G2/M phase of the cell cycle.

  • Immunofluorescence Microscopy: Stain for α-tubulin to visualize the bundling and stabilization of microtubules, a hallmark of taxane (B156437) activity.

  • Apoptosis Assay: Use an Annexin V/PI staining assay to quantify the induction of apoptosis following treatment.

Q4: What is a typical effective concentration range for taxanes in cell culture?

A4: The effective concentration of taxanes can vary widely depending on the cell line and the specific derivative. For paclitaxel (B517696), IC50 values (the concentration that inhibits 50% of cell growth) can range from nanomolar to micromolar concentrations.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q5: Can this compound affect signaling pathways other than the cell cycle?

A5: Yes, microtubule-targeting agents can influence various signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, can be affected by the disruption of the microtubule network. Inhibition of microtubule function can lead to the inhibition of the Akt/mTOR signaling pathway.[6]

Quantitative Data Summary

CompoundCell LineCell TypeIncubation Time (h)IC50 (nM)Reference
PaclitaxelMDA-MB-231Breast CancerNot Specified1.8[4]
DocetaxelMDA-MB-231Breast CancerNot Specified1.0[4]
PaclitaxelZR75-1Breast CancerNot Specified2.2[4]
DocetaxelZR75-1Breast CancerNot Specified0.4[4]
PaclitaxelA549Lung Carcinoma24~5[5]
PaclitaxelHeLaCervical Cancer24~7.5[5]
PaclitaxelSK-BR-3Breast Cancer (HER2+)72~10[7]
PaclitaxelT-47DBreast Cancer (Luminal A)72~2[7]

Experimental Protocols

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule bundling induced by this compound.

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Imaging A Seed cells on coverslips in a 24-well plate B Allow cells to adhere for 24 hours A->B C Treat with this compound and controls B->C D Fix cells with 4% paraformaldehyde C->D E Permeabilize with 0.1% Triton X-100 D->E F Block with 1% BSA E->F G Incubate with primary antibody (anti-α-tubulin) F->G H Incubate with fluorescent secondary antibody G->H I Counterstain nuclei with DAPI H->I J Mount coverslips on slides I->J K Image with fluorescence microscope J->K

Caption: Workflow for immunofluorescence staining of microtubules.

Western Blot for PI3K/Akt Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Treat cells with this compound B Lyse cells and extract proteins A->B C Quantify protein concentration (BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane with 5% BSA or milk E->F G Incubate with primary antibodies (e.g., p-Akt, Akt) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect with chemiluminescence H->I J Image and quantify band intensity I->J

Caption: Workflow for Western blot analysis of PI3K/Akt pathway proteins.

Signaling Pathway Diagram

PI3K/Akt Signaling Pathway

This pathway is critical for cell survival and is known to be modulated by microtubule-targeting agents.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt PDK1->pAkt Phosphorylation (Thr308) mTORC2->pAkt Phosphorylation (Ser473) Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., Bad, GSK3β) pAkt->Downstream Inhibition/Activation Survival Cell Survival & Proliferation Downstream->Survival

Caption: Simplified PI3K/Akt signaling pathway.

References

Managing solubility issues of 2-Deacetyltaxuspine X for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific solubility of 2-Deacetyltaxuspine X is limited. The guidance provided here is based on general knowledge of taxane (B156437) compounds and best practices for managing poorly soluble drugs in biological assays. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: Like many taxanes, this compound is expected to be a highly lipophilic and complex molecule.[1] This molecular structure inherently limits its solubility in water-based media, which are common in biological assays. Poorly water-soluble drugs often exhibit challenges in absorption and bioavailability, which can also manifest as difficulties in achieving desired concentrations for in vitro work.[2][3]

Q2: What are the initial steps I should take to solubilize this compound?

A2: The recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many nonpolar compounds.[4] From this stock, you can make serial dilutions into your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to minimize cytotoxic effects.[4] However, the tolerance can vary between different cell lines. It is crucial to run a vehicle control experiment (medium with the same final DMSO concentration but without your compound) to assess the impact of the solvent on your specific assay.

Troubleshooting Guide

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

A4: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible that the desired concentration exceeds its solubility limit in the final buffer.

  • Lower the DMSO Concentration in the Final Solution: You can try preparing a more concentrated initial stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the same final compound concentration, thereby lowering the final DMSO percentage.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent can help increase the solubility of your compound.[5]

  • Utilize Surfactants: Non-ionic surfactants can aid in solubilization.[4]

  • Employ Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[6]

Q5: Can I use heating or sonication to help dissolve my compound?

A5: Yes, gentle heating and sonication can be effective methods to aid dissolution.

  • Gentle Heating: Warming the solution in a water bath (e.g., at 37°C) can help dissolve the compound. However, be cautious and avoid excessive heat, as it may degrade this compound.[4]

  • Sonication: Using a bath sonicator can provide mechanical energy to break down compound aggregates and improve dissolution.[4]

Quantitative Data Summary

The following tables provide recommended starting concentrations for common co-solvents and surfactants to manage solubility issues.

Table 1: Recommended Final Concentrations of Co-solvents in Biological Assays

Co-solventRecommended Final Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)< 0.5%Some cell lines may tolerate up to 1%. Always test for vehicle toxicity.[4]
Ethanol< 1%Can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG400)1-5%Generally well-tolerated by many cell lines.

It is imperative to perform a vehicle control to assess the effect of the co-solvent on the biological assay.

Table 2: Recommended Final Concentrations of Surfactants in Biological Assays

SurfactantRecommended Final Concentration (v/v)Notes
Tween® 200.01% - 0.1%Can affect cell membranes. Determine the optimal, non-toxic concentration.[4]
Tween® 800.01% - 0.1%Similar to Tween® 20, can impact cell integrity.[4]

Always test for surfactant-induced effects in your specific assay system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[4]

  • Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.[4]

  • Once the compound is fully dissolved, visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Solvent_Selection_Workflow start Start with this compound stock_solution Prepare 10 mM Stock in 100% DMSO start->stock_solution dilute Dilute to Final Concentration in Aqueous Buffer stock_solution->dilute check_sol Precipitation? dilute->check_sol success Proceed with Assay check_sol->success No troubleshoot Troubleshoot Solubility check_sol->troubleshoot Yes Troubleshooting_Solubility start Precipitation Observed option1 Lower Final Compound Concentration start->option1 option2 Use Co-solvents (e.g., Ethanol, PEG400) start->option2 option3 Add Surfactants (e.g., Tween 20/80) start->option3 option4 Use Cyclodextrins start->option4 retest Re-test Solubility option1->retest option2->retest option3->retest option4->retest success Proceed with Assay retest->success Resolved fail Consult Specialist retest->fail Persistent Issue

References

Refinement of purification methods for high-purity 2-Deacetyltaxuspine X.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement and purification of high-purity 2-Deacetyltaxuspine X. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude extract?

A1: The purification of this compound, like other taxane (B156437) diterpenoids, typically involves a multi-step chromatographic process.[1][2] A common approach begins with a preliminary separation using column chromatography (e.g., silica (B1680970) gel or reversed-phase C18) to fractionate the crude extract.[1] This is followed by one or more rounds of preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate the target compound.[3][4] The final step often involves recrystallization to achieve high purity.[1][5]

Q2: Which chromatographic method is most effective for the final purification step?

A2: Reversed-phase preparative HPLC (Prep-HPLC) is widely regarded as a highly effective method for the final purification of taxanes like this compound.[3][4][6] This technique offers high resolution and efficiency, enabling the separation of structurally similar compounds.[4] The choice of a suitable C18 column and an optimized mobile phase, typically a gradient of acetonitrile (B52724) and water, is crucial for achieving high purity.[1][7]

Q3: What are the key parameters to optimize in a preparative HPLC method for taxane purification?

A3: For effective purification of taxanes by Prep-HPLC, optimization of several parameters is critical. The most influential factors are typically the flow rate, injection volume, and column temperature.[4][6][8] It is essential to perform systematic experiments to determine the optimal conditions that maximize purity and yield.

Q4: How can I remove closely related taxane impurities?

A4: Separating structurally similar taxanes is a significant challenge.[4] High-resolution preparative HPLC is the preferred method for this task.[3] Fine-tuning the mobile phase composition and gradient profile can enhance the separation of closely eluting impurities. In some cases, a different chromatographic mode, such as normal-phase chromatography, may provide the necessary selectivity.[9]

Q5: What is a suitable solvent system for the recrystallization of purified this compound?

Troubleshooting Guides

HPLC & Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition.- Flow rate is too high.- Column is overloaded.- Column is deteriorating.- Optimize the mobile phase gradient and pH.- Reduce the flow rate.- Decrease the injection volume or sample concentration.- Use a new column or a column with a different stationary phase.
Low Yield/No Elution - Target compound is strongly bound to the column.- Incorrect elution buffer/mobile phase.- Low expression of the target protein (if applicable).[10]- Increase the elution strength of the mobile phase.- Ensure the pH and ionic strength of the elution buffer are optimal.[11]- For affinity chromatography, ensure the tag is not sterically hindered.[10]
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Buffer precipitation in the organic mobile phase.- Filter all samples and mobile phases before use.[12]- Flush the system with a strong solvent.- Ensure the buffer concentration is soluble in the highest percentage of organic solvent used.
Baseline Noise or Drift - Contaminated mobile phase.- Detector lamp is failing.- Air bubbles in the system.- Use only HPLC-grade solvents and fresh buffers.- Replace the detector lamp.- Degas the mobile phase.
Ghost Peaks - Contaminants from previous injections.- Impurities in the mobile phase.- Implement a thorough column washing step between runs.- Use high-purity solvents and additives.
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated.- Incorrect solvent system.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Experiment with different solvent/anti-solvent combinations.- Add a seed crystal.- Perform an additional purification step before crystallization.
Oily Precipitate Forms - Solution is too concentrated.- Temperature was lowered too quickly.- Add more solvent to dissolve the oil and attempt to recrystallize at a slower cooling rate.- Try a different solvent system.
Low Purity of Crystals - Impurities are co-crystallizing.- Inefficient washing of crystals.- Re-dissolve the crystals and recrystallize.- Wash the filtered crystals with a small amount of cold, fresh solvent.

Experimental Protocols

General Preparative HPLC Method for Taxane Purification

This protocol is a starting point and should be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC-grade).

  • Mobile Phase B: Acetonitrile (HPLC-grade).

  • Gradient: A typical gradient might start at 30% B, increasing to 70% B over 40 minutes. The gradient should be optimized based on analytical HPLC data.

  • Flow Rate: A flow rate of 10 mL/min was found to be optimal for the purification of other taxanes.[6][8]

  • Injection Volume: This depends on the column size and sample concentration. For a 10 mm ID column, an injection volume of 0.5 mL has been used.[6][8]

  • Column Temperature: Maintain a constant temperature, for example, 30 °C, as this can affect selectivity.[6][8]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 227 nm for many taxanes).

  • Fraction Collection: Collect fractions based on the elution profile and analyze the purity of each fraction by analytical HPLC.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Dissolve the purified this compound in a minimal amount of a suitable solvent mixture (e.g., dichloromethane (B109758) and acetone) with gentle heating (e.g., 40°C).[5]

  • Once fully dissolved, allow the solution to cool to room temperature.[5]

  • Slowly add an anti-solvent (e.g., n-hexane or n-heptane) dropwise until the solution becomes slightly turbid.[5]

  • Allow the solution to stand at a cool temperature (e.g., 4-5°C) to facilitate crystal formation.[5]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold anti-solvent.

  • Dry the crystals under vacuum.[5]

Quantitative Data Summary

The following tables summarize purification parameters from studies on related taxanes, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Preparative HPLC Optimization Parameters for Taxane Purification [6][8]

ParameterLevel 1Level 2Level 3Optimal Condition
Flow Rate (mL/min) 8101210
Injection Volume (mL) 0.51.01.50.5
Column Temperature (°C) 25303530

Note: These optimal conditions resulted in a purity of >95% for 10-deacetyltaxol (B21601) and >99% for paclitaxel (B517696).[6][8]

Table 2: Recrystallization Conditions and Outcomes for Paclitaxel [5]

Initial Purity (%)Solvent System (DCM:Acetone:n-Hexane)Final Purity (%)Yield (%)
931:2:697.592.0
97.51:2:599.593.2

DCM: Dichloromethane

Visualizations

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Initial Column Chromatography (e.g., Silica Gel or C18) Crude_Extract->Column_Chromatography Fractionation Fractionation Column_Chromatography->Fractionation Prep_HPLC_1 Preparative HPLC (Round 1) Fractionation->Prep_HPLC_1 Purity_Analysis_1 Purity Analysis (Analytical HPLC) Prep_HPLC_1->Purity_Analysis_1 Impure_Fractions Impure Fractions Purity_Analysis_1->Impure_Fractions < Target Purity Pure_Fractions_1 Sufficiently Pure Fractions Purity_Analysis_1->Pure_Fractions_1 ≥ Target Purity Impure_Fractions->Prep_HPLC_1 Re-purify Recrystallization Recrystallization Pure_Fractions_1->Recrystallization High_Purity_Product High-Purity this compound Recrystallization->High_Purity_Product HPLC_Troubleshooting Problem HPLC Problem Detected (e.g., Poor Resolution) Check_Mobile_Phase Is the mobile phase correctly prepared and optimized? Problem->Check_Mobile_Phase Check_Flow_Rate Is the flow rate appropriate? Check_Mobile_Phase->Check_Flow_Rate Yes Solution_Mobile_Phase Action: Optimize mobile phase gradient and pH. Use fresh HPLC-grade solvents. Check_Mobile_Phase->Solution_Mobile_Phase No Check_Column_Health Is the column in good condition? Check_Flow_Rate->Check_Column_Health Yes Solution_Flow_Rate Action: Reduce flow rate. Check_Flow_Rate->Solution_Flow_Rate No Check_Sample_Load Is the sample load too high? Check_Column_Health->Check_Sample_Load Yes Solution_Column_Health Action: Flush or replace column. Check_Column_Health->Solution_Column_Health No Solution_Sample_Load Action: Reduce injection volume or dilute sample. Check_Sample_Load->Solution_Sample_Load No Resolved Problem Resolved Check_Sample_Load->Resolved Yes Solution_Mobile_Phase->Resolved Solution_Flow_Rate->Resolved Solution_Column_Health->Resolved Solution_Sample_Load->Resolved

References

Addressing batch-to-batch variability of 2-Deacetyltaxuspine X extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Deacetyltaxuspine X extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a taxane (B156437) diterpenoid, a class of natural products known for their potent biological activities, including anticancer properties.[1][2] Like many natural extracts, the concentration and purity of this compound can vary significantly from one batch to another. This variability can impact experimental reproducibility, leading to inconsistent results in biological assays and hindering drug development efforts.[3][4]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

The primary sources of variability in natural product extracts can be categorized into three main areas:

  • Raw Material Variation:

    • Genetics and Species: Different species or even genetic variants of the Taxus plant can produce varying levels and profiles of taxanes.[5][6]

    • Geographical Origin and Environment: The soil composition, climate, altitude, and exposure to environmental stressors can significantly influence the biosynthesis of secondary metabolites like this compound.[6][7]

    • Harvesting and Post-Harvest Handling: The time of year, the specific part of the plant harvested (e.g., needles, bark), and the conditions for drying and storage are critical factors affecting the chemical composition of the raw material.[3][5]

  • Extraction Process Parameters:

    • Extraction Method: The choice of extraction technique (e.g., maceration, soxhlet, ultrasound-assisted, supercritical fluid extraction) can yield different efficiencies and selectivities for taxanes.[8][9]

    • Solvent System: The polarity and composition of the solvent(s) used will determine which compounds are preferentially extracted.[9][10]

    • Process Conditions: Minor fluctuations in temperature, pressure, extraction time, and solvent-to-solid ratio can lead to significant differences in the final extract.[11][12]

  • Post-Extraction Processing and Handling:

    • Purification Steps: The methods used to purify the extract, such as column chromatography, can introduce variability.[11]

    • Solvent Removal: The technique used for drying the extract (e.g., rotary evaporation, freeze-drying) can affect the stability and composition of the final product.

    • Storage: The temperature, humidity, and light exposure during storage can lead to degradation of the active compounds over time.[3]

Troubleshooting Guide

Issue 1: Inconsistent biological activity of this compound extract in cell-based assays.

  • Question: We are observing significant differences in the efficacy of different batches of our this compound extract in our cancer cell line proliferation assays. How can we troubleshoot this?

  • Answer: Inconsistent biological activity is a classic sign of batch-to-batch variability. Here is a step-by-step approach to identify and address the issue:

    • Chemical Fingerprinting: The first step is to chemically analyze the different batches. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[13] By comparing the chromatograms, you can identify variations in the concentration of the target compound and the presence of other related taxanes or impurities.

    • Quantitative Analysis: Quantify the amount of this compound in each batch using a validated analytical method, such as HPLC with a reference standard.[11][14] This will allow you to normalize the dose used in your biological assays based on the actual concentration of the active compound.

    • Raw Material Verification: If significant chemical differences are observed, review the documentation for the raw plant material. Confirm that the same Taxus species, plant part, and geographical source were used for each batch.[6]

    • Extraction Protocol Review: Scrutinize the extraction and purification protocols for any deviations between batches.[11] Even small changes can have a large impact.

Issue 2: Unexpected peaks in the HPLC chromatogram of a new batch of extract.

  • Question: Our latest batch of this compound extract shows several new, unidentified peaks in the HPLC analysis that were not present in previous batches. What could be the cause?

  • Answer: The appearance of new peaks can indicate either contamination or degradation of the product.

    • Assess for Degradation: Taxanes can be sensitive to heat, light, and pH changes.[12] Review the storage conditions and the extraction process for any steps that might have exposed the material to excessive heat or inappropriate pH levels. Consider performing forced degradation studies on a reference batch to see if the new peaks match any known degradation products.

    • Investigate Contamination: Contamination can be introduced at any stage, from the raw material to the final extract.

      • Raw Material: The plant material could have been contaminated with other plant species or microbial growth.

      • Extraction Process: Solvents may contain impurities, or there could be cross-contamination from other extractions performed using the same equipment.

    • Advanced Analytical Techniques: To identify the unknown peaks, consider using Liquid Chromatography-Mass Spectrometry (LC-MS).[13] This technique can provide molecular weight information that can help in the structural elucidation of the unknown compounds.

Issue 3: Low yield of this compound in the final extract.

  • Question: We are experiencing a significant drop in the yield of this compound from our extractions. What factors should we investigate?

  • Answer: A decrease in yield can be attributed to issues with the raw material or the extraction process itself.

    • Raw Material Quality: The concentration of taxanes in the plant material can vary.[5] It is advisable to perform a quality control check on the raw material before extraction, if possible.

    • Extraction Efficiency:

      • Solvent: Ensure the correct solvent and solvent-to-material ratio are being used. The solvent may need to be freshly prepared.

      • Particle Size: The plant material should be ground to a consistent and appropriate particle size to ensure efficient extraction.

      • Extraction Parameters: Verify that the extraction time, temperature, and agitation are optimized and consistently applied.[12]

    • Liquid-Liquid Extraction Issues: If your protocol involves liquid-liquid extraction, emulsion formation can lead to loss of product.[15][16] Consider adjusting the pH or ionic strength of the aqueous phase to improve separation.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound Extracts

Batch IDRaw Material SourceExtraction MethodThis compound Purity (%) by HPLCIC50 in MCF-7 Cells (µg/mL)
B001Taxus baccata (France)Maceration92.51.5
B002Taxus baccata (Italy)Maceration85.32.8
B003Taxus baccata (France)Ultrasound-Assisted95.11.2
B004Taxus cuspidata (Japan)Maceration78.94.5

Table 2: Recommended HPLC Parameters for Quality Control

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Column Temperature 25 °C
Injection Volume 20 µL

Experimental Protocols

Protocol 1: Standardized Extraction of this compound

  • Raw Material Preparation:

    • Source authenticated, dried needles of Taxus baccata.

    • Grind the needles to a fine powder (e.g., 40-mesh).

    • Dry the powder in a vacuum oven at 40°C for 24 hours to a constant weight.

  • Extraction:

    • Accurately weigh 100 g of the dried powder.

    • Macerate the powder in 1 L of 80% ethanol (B145695) in water at room temperature for 48 hours with constant stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction on the solid residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal and Purification:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Perform a liquid-liquid partition of the concentrated aqueous extract against dichloromethane (B109758) (3 x 500 mL).

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude extract.

    • Further purify the crude extract using silica (B1680970) gel column chromatography with a hexane-ethyl acetate (B1210297) gradient.

Protocol 2: HPLC Quantification of this compound

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (B129727) (1 mg/mL).

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the extract and dissolve it in 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standards and samples into the HPLC system using the parameters outlined in Table 2.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Signaling_Pathway 2-Deacetyltaxuspine_X This compound Tubulin Tubulin 2-Deacetyltaxuspine_X->Tubulin Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow cluster_0 Raw Material QC cluster_1 Extraction & Purification cluster_2 Final Product QC cluster_3 Biological Assay Botanical_ID Botanical Identification Chemical_Screening Initial Chemical Screening Botanical_ID->Chemical_Screening Extraction Extraction Chemical_Screening->Extraction Purification Purification Extraction->Purification HPLC_Quant HPLC Quantification Purification->HPLC_Quant LCMS_ID LC-MS Identification HPLC_Quant->LCMS_ID Cell_Based_Assay Cell-Based Assay LCMS_ID->Cell_Based_Assay Troubleshooting_Logic Inconsistent_Activity Inconsistent Biological Activity Check_Concentration Quantify Active Compound (HPLC) Inconsistent_Activity->Check_Concentration Concentration_OK Concentration Consistent? Check_Concentration->Concentration_OK Review_Impurities Review Impurity Profile (LC-MS) Concentration_OK->Review_Impurities Yes Normalize_Dose Normalize Dose & Re-test Concentration_OK->Normalize_Dose No Review_Raw_Material Review Raw Material Source Normalize_Dose->Review_Raw_Material

References

Minimizing degradation of 2-Deacetyltaxuspine X during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 2-Deacetyltaxuspine X to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a taxane (B156437) diterpenoid, a class of compounds known for their anticancer properties. The stability of this compound is crucial as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results or introduce toxic effects.

Q2: What are the primary pathways through which this compound can degrade?

Like other taxanes, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkages in the molecule are prone to cleavage in the presence of water, especially under acidic or basic conditions.

  • Epimerization: The stereocenter at the C-7 position is prone to inversion, particularly in basic solutions, forming the 7-epi-isomer which may have different biological activity.

  • Oxidation: Exposure to oxygen can lead to the formation of oxidative degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q3: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored in solution, it should be prepared fresh. For short-term storage in solution, use an anhydrous aprotic solvent like DMSO and store at -80°C.

Q4: How can I tell if my sample of this compound has degraded?

Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is indicative of degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my experiments. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of your stock solution by HPLC.
Inconsistent results between experiments. Partial degradation of the compound. Use of different batches with varying purity.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Qualify new batches of the compound by HPLC to ensure consistent purity.
Appearance of extra peaks in my HPLC analysis. Degradation has occurred.1. Identify the degradation products if possible using LC-MS. 2. Review your storage and handling procedures to identify the source of degradation.
Precipitate forms in my stock solution upon thawing. The compound has limited solubility in the chosen solvent, or the solvent has absorbed water.1. Gently warm the solution and vortex to redissolve. 2. Use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Consider using a different solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation:

    • Place a vial containing the solid compound in an oven at 70°C for 48 hours.

    • Alternatively, heat the stock solution at 60°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Column Temperature 25°C
Injection Volume 20 µL

Quantitative Data

The following table presents hypothetical degradation data for this compound under various stress conditions. These values are for illustrative purposes and are based on the known behavior of similar taxane compounds. Actual degradation rates should be determined experimentally.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Expected)
0.1 M HCl24 hours60°C15%Hydrolysis products (e.g., cleavage of side chain)
0.1 M NaOH4 hoursRoom Temp40%7-epi-2-Deacetyltaxuspine X, Hydrolysis products
3% H₂O₂24 hoursRoom Temp10%Oxidized derivatives
Heat (Solid)48 hours70°C5%Various thermal degradants
Light--8%Photolytic products

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis Products main->hydrolysis  Acid/Base, Heat epimer 7-epi-2-Deacetyltaxuspine X main->epimer  Base oxidation Oxidized Products main->oxidation  Oxidizing Agents

Caption: Major degradation pathways for this compound.

experimental_workflow start Prepare 1 mg/mL This compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize dilute Dilute Sample with Mobile Phase neutralize->dilute analyze Analyze by HPLC-UV dilute->analyze data Identify and Quantify Degradation Products analyze->data

Caption: Workflow for a forced degradation study.

logical_relationship storage Proper Storage Conditions (-20°C, Dark, Dry) stability Minimized Degradation storage->stability handling Correct Handling (Fresh solutions, Minimize freeze-thaw) handling->stability integrity High Compound Integrity stability->integrity results Reliable Experimental Results integrity->results

Caption: Relationship between storage, stability, and experimental outcome.

References

Technical Support Center: Enhancing the Bioavailability of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of 2-Deacetyltaxuspine X, a novel taxane (B156437) derivative. Due to the limited publicly available data on this compound, the following guidance is based on established knowledge of the taxane class of compounds, including paclitaxel (B517696) and docetaxel, which share similar physicochemical properties and biological barriers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: Like other taxanes, this compound is expected to exhibit poor oral bioavailability due to several factors.[1][2][3][4] These include:

  • Poor Aqueous Solubility: Taxanes are highly lipophilic, leading to low dissolution rates in the gastrointestinal tract.[1][2]

  • P-glycoprotein (P-gp) Efflux: This efflux transporter, highly expressed in the intestinal epithelium, actively pumps taxanes back into the gut lumen, limiting absorption.[1][5]

  • First-Pass Metabolism: Significant metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the liver and intestinal wall reduces the amount of active drug reaching systemic circulation.[1][3]

Q2: What are the potential formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes, polymeric micelles, or nanocrystals, can improve its solubility and protect it from degradation and efflux.[5][6][7]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can enhance the solubility and absorption of lipophilic drugs like taxanes.

  • Co-administration with P-gp inhibitors: Combining this compound with a P-gp inhibitor can block the efflux mechanism and increase its intestinal absorption.[1][5]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly improve its dissolution rate and solubility.[5]

Q3: Are there any analytical methods recommended for quantifying this compound in biological samples?

A3: While specific methods for this compound are not established, analytical techniques used for other taxanes can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying taxanes in plasma, tissue homogenates, and other biological matrices.[8][9][10][11] Sample preparation typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.[9][11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility. Food effects influencing gastrointestinal physiology.Micronize the drug substance to increase surface area.[13] Administer the formulation in a fasted state to minimize food-related variability. Consider a lipid-based formulation to improve solubilization.
Low Cmax and AUC values despite high oral doses. Significant P-gp mediated efflux. Extensive first-pass metabolism.Co-administer with a known P-gp inhibitor (e.g., ritonavir, cyclosporine A).[1] Use a formulation that bypasses the portal circulation to some extent, such as a lymphatic-targeting lipid-based system.
Inconsistent results from in vitro dissolution testing. Agglomeration of drug particles. Inappropriate dissolution medium.Incorporate a surfactant in the dissolution medium. Use a biorelevant dissolution medium that mimics the composition of intestinal fluid.
Precipitation of the drug upon dilution of a lipid-based formulation. The formulation is not robust to dilution in the aqueous environment of the GI tract.Optimize the ratio of oil, surfactant, and co-surfactant in the formulation to ensure the formation of a stable microemulsion upon dilution.

Data Presentation: Illustrative Bioavailability Enhancement Strategies

The following tables present hypothetical, yet plausible, data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound in a preclinical model (e.g., rats).

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension25 ± 82.0150 ± 45100 (Reference)
Nanosuspension150 ± 351.5950 ± 180633
Lipid-Based Formulation (SEDDS)280 ± 601.01850 ± 3501233
Co-administration with P-gp Inhibitor180 ± 501.51200 ± 280800

Table 2: Effect of P-gp Inhibitor on the Apparent Permeability of this compound in a Caco-2 Cell Monolayer Model

DirectionPapp (x 10⁻⁶ cm/s) without InhibitorPapp (x 10⁻⁶ cm/s) with InhibitorEfflux Ratio
Apical to Basolateral (A→B)0.5 ± 0.12.5 ± 0.4
Basolateral to Apical (B→A)5.0 ± 0.82.8 ± 0.5
Efflux Ratio (B→A / A→B) 10 1.12

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

  • Dissolution: Dissolve 100 mg of this compound and 200 mg of a suitable stabilizer (e.g., Pluronic F127) in 10 mL of a volatile organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase dropwise to 50 mL of an aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse emulsion.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Sonication: Subject the resulting suspension to high-energy probe sonication on an ice bath to reduce the particle size to the nanometer range.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Formulation Administration: Administer the this compound formulation (e.g., aqueous suspension, nanosuspension) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G cluster_0 Challenges to Oral Bioavailability of this compound A Oral Administration B Poor Aqueous Solubility A->B C Low Dissolution B->C D Intestinal Epithelium C->D Limited drug at absorption site E P-gp Efflux D->E Efflux back to lumen F First-Pass Metabolism (CYP3A4) D->F Metabolism in enterocytes & liver G Systemic Circulation (Low Bioavailability) D->G Absorption

Caption: Key barriers limiting the oral bioavailability of this compound.

G cluster_1 Strategies to Enhance Bioavailability cluster_solubility Improve Solubility cluster_absorption Enhance Absorption cluster_metabolism Reduce Metabolism S1 Nanoparticles Goal Increased Systemic Exposure S1->Goal S2 Lipid-Based Formulations S2->Goal S3 Solid Dispersions S3->Goal A1 P-gp Inhibitors A1->Goal A2 Permeation Enhancers A2->Goal M1 CYP3A4 Inhibitors M1->Goal

Caption: Formulation approaches to improve the systemic exposure of this compound.

G cluster_workflow Pharmacokinetic Study Workflow W1 Formulation Preparation W2 Animal Dosing (Oral Gavage) W1->W2 W3 Serial Blood Sampling W2->W3 W4 Plasma Separation W3->W4 W5 LC-MS/MS Analysis W4->W5 W6 Pharmacokinetic Modeling W5->W6

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 2-Deacetyltaxuspine X and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the well-established anticancer drug Paclitaxel and the less-characterized natural product, 2-Deacetyltaxuspine X. While extensive data is available for Paclitaxel, information on this compound is limited in publicly accessible scientific literature. This document summarizes the existing knowledge on both compounds, highlighting the gaps in our understanding of this compound and providing a framework for future comparative studies.

Introduction

Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a cornerstone of chemotherapy for a variety of cancers. Its mechanism of action and cytotoxic effects have been extensively studied. This compound is another taxane derivative, isolated from Taxus sumatrana, but its biological activity, particularly its cytotoxicity and mechanism of action, remains largely unexplored in published research. This guide aims to present the available data for both compounds to facilitate a better understanding of their potential similarities and differences.

Data Presentation: A Tale of Two Compounds

Table 1: Cytotoxicity of Paclitaxel (IC50 Values) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma4.5
HeLaCervical Cancer3.0
MCF-7Breast Cancer2.0
OVCAR-3Ovarian Cancer7.5
PC-3Prostate Cancer6.0
SK-MEL-28Melanoma5.2
HCT-116Colon Cancer8.0
U-87 MGGlioblastoma10.0

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, such as exposure time and the assay used.

This compound:

Currently, there are no publicly available peer-reviewed studies detailing the IC50 values of this compound against any cancer cell lines. Further research is required to determine its cytotoxic potential.

Mechanism of Action

Paclitaxel:

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.

  • Mitotic Arrest: This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The cell is arrested in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: The sustained mitotic arrest triggers a cascade of events leading to programmed cell death, or apoptosis.

This compound:

The mechanism of action for this compound has not been elucidated. As a taxane derivative, it is hypothesized that it may share a similar mechanism with Paclitaxel, involving microtubule stabilization. However, without experimental evidence, this remains speculative. Structural differences between the two molecules could lead to variations in their binding affinity to tubulin and, consequently, their cytotoxic potency and specificity.

Experimental Protocols

To ensure reproducibility and enable comparison across studies, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

Principle:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel or this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 0.1% NP-40 in isopropanol) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Principle:

The clonogenic assay is considered the gold standard for measuring the long-term reproductive viability of cells after treatment.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with the test compound for a defined period.

  • Incubation: After treatment, wash the cells with PBS and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Colony Fixation and Staining:

    • Gently wash the plates with PBS.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Mandatory Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Pathway cluster_0 Cellular Effects Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_1 In Vitro Experiment cluster_2 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Collection Data Collection Cytotoxicity Assay->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

This guide highlights the significant disparity in our understanding of the cytotoxic properties of Paclitaxel and this compound. While Paclitaxel is a well-characterized and potent anticancer agent, this compound remains an enigmatic member of the taxane family.

Key Takeaways:

  • Paclitaxel: Demonstrates broad-spectrum cytotoxicity against numerous cancer cell lines by stabilizing microtubules and inducing mitotic arrest, ultimately leading to apoptosis.

  • This compound: Lacks publicly available data on its cytotoxicity and mechanism of action.

Recommendations for Future Research:

To enable a meaningful comparison and to evaluate the therapeutic potential of this compound, the following studies are imperative:

  • In Vitro Cytotoxicity Screening: Perform comprehensive screening of this compound against a panel of cancer cell lines using standardized assays like the MTT and clonogenic assays to determine its IC50 values.

  • Mechanism of Action Studies: Investigate the molecular mechanism of this compound. This should include studies on its interaction with tubulin, its effect on the cell cycle, and its ability to induce apoptosis.

  • Comparative Studies: Conduct head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with Paclitaxel.

The exploration of novel taxane derivatives like this compound is crucial for the development of next-generation anticancer therapies with improved efficacy and reduced side effects. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and other promising natural products.

Cross-Validation of Analytical Methods for 2-Deacetyltaxuspine X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive cross-validation of two prominent analytical methods for the quantification of 2-Deacetyltaxuspine X, a critical step in drug development and quality control. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols, comparative performance data, and visual workflows to assist in method selection and implementation.

Comparative Overview of Analytical Techniques

The choice of an analytical method for quantifying this compound is crucial for obtaining accurate and reproducible results. HPLC with UV detection is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for analyzing complex biological matrices. This guide evaluates the performance of both methods based on key validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.

Quantitative Performance Data Comparison

The performance of the HPLC and LC-MS/MS methods for the quantification of this compound is summarized below. The data is compiled from representative validation studies and presented to facilitate a direct comparison of the key analytical parameters.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intraday< 1.5%< 1.0%
- Interday< 2.0%< 1.8%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.5 ng/mL
Specificity Moderate to HighVery High
Matrix Effect Less ProneCan be significant

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection of this compound.

Method 1: RP-HPLC with UV Detection

This method provides a robust and cost-effective approach for the quantification of this compound in bulk drug substances and simple formulations.

1. Sample Preparation (Bulk Drug):

  • Accurately weigh and dissolve 10 mg of this compound reference standard or sample in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards and quality control samples at desired concentrations.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

Method 2: LC-MS/MS Quantification

This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as plasma or tissue homogenates.

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard solution of this compound.

  • Precipitate proteins by adding 150 µL of methanol containing 0.1% formic acid.

  • Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Visualizing the Cross-Validation Workflow

To ensure that different analytical methods produce comparable and reliable results, a systematic cross-validation process is essential. The following diagrams illustrate the general workflow for cross-validating two analytical methods and the key parameters that are assessed during this process.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation M1_Dev->M1_Val Sample_Selection Select Common Samples (e.g., incurred samples) M1_Val->Sample_Selection M2_Dev Method Development & Optimization M2_Val Full Method Validation M2_Dev->M2_Val M2_Val->Sample_Selection Analysis_A Analyze with Method A Sample_Selection->Analysis_A Analysis_B Analyze with Method B Sample_Selection->Analysis_B Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Conclusion Conclusion on Method Equivalency Data_Comparison->Conclusion ValidationParameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

A Comparative Analysis of 2-Deacetyltaxuspine X with Commercially Available Taxoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the taxoid class of molecules remains a cornerstone of cancer chemotherapy. While paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091) are well-established clinically, the exploration of novel taxoids continues in the quest for improved efficacy and reduced side effects. This guide provides a comparative analysis of the known biological activities of these established taxoids. As of the latest literature review, no public domain experimental data on the biological activity of 2-Deacetyltaxuspine X, a diterpenoid isolated from Taxus sumatrana, is available. Therefore, this document serves as a baseline for comparison should such data become available in the future.

I. Overview of Taxoids

Taxoids are a class of diterpenes characterized by a taxane (B156437) skeleton. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By binding to the β-tubulin subunit of microtubules, taxoids stabilize them, preventing the depolymerization necessary for the mitotic spindle to function correctly. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1][2][3]

II. Comparative Cytotoxicity

The in vitro cytotoxicity of taxoids is a key indicator of their potential as anticancer agents. This is typically measured by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of paclitaxel, docetaxel, and cabazitaxel against a panel of human cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Paclitaxel, Docetaxel, and Cabazitaxel against various cancer cell lines.

Cell LineCancer TypePaclitaxel (nM)Docetaxel (nM)Cabazitaxel (µM)
A549Non-small cell lung cancer>32,000 (3h), 9,400 (24h), 27 (120h)[4]1.94 (2D), 118.11 (3D)[5]-
H1299Non-small cell lung cancer-1.41 (2D), 76.27 (3D)[5]-
MCF-7Breast Cancer2.5 - 7.5[6]0.13 - 3.3 ng/ml[7]-
MDA-MB-231Breast Cancer0.3 - 5,000[8]0.598[9]-
PC-3Prostate Cancer-0.469[9]~0.002-0.003[10]
DU-145Prostate Cancer--~0.001-0.002[10]
HCT 116Colon Cancer--0.013 - 0.414[11]
HT-29Colon Cancer--0.013 - 0.414[11]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

III. Mechanism of Action: Microtubule Stabilization and Signaling Pathways

The primary mechanism of action for taxoids is the stabilization of microtubules.[1] This interference with microtubule dynamics triggers a cascade of downstream signaling events, ultimately leading to cell death.

A. Microtubule Polymerization

Taxoids promote the assembly of tubulin into stable microtubules and inhibit their depolymerization. This effect can be quantified using in vitro microtubule polymerization assays.

G cluster_workflow Experimental Workflow: Microtubule Polymerization Assay tubulin Purified Tubulin incubation Incubation at 37°C tubulin->incubation gtp GTP gtp->incubation taxoid Taxoid (e.g., Paclitaxel) taxoid->incubation buffer Polymerization Buffer buffer->incubation measurement Measure Turbidity (OD340) or Fluorescence incubation->measurement G cluster_pathway Taxoid-Induced Signaling Pathway taxoid Taxoid microtubules Microtubule Stabilization taxoid->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest p53_up p53 Upregulation mitotic_arrest->p53_up p53-dependent bcl2_phos Bcl-2/Bcl-xL Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos mapk MAPK Activation (ERK, p38) mitotic_arrest->mapk p21_up p21WAF1/CIP1 Upregulation p53_up->p21_up apoptosis Apoptosis p21_up->apoptosis bcl2_phos->apoptosis mapk->apoptosis G cluster_workflow Experimental Workflow: Cytotoxicity Assay (MTT/SRB) seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_step Assay Specific Steps (MTT reduction or SRB staining) incubation->assay_step reading Absorbance Reading assay_step->reading analysis Data Analysis (IC50 determination) reading->analysis

References

Benchmarking the Anti-proliferative Activity of 2-Deacetyltaxuspine X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of taxane-class compounds, with a focus on benchmarking the publicly available data for prominent members of this class. Despite a comprehensive search, specific experimental data on the anti-proliferative activity of 2-Deacetyltaxuspine X is not available in the public domain. Therefore, this document leverages data from well-characterized taxanes—Paclitaxel (B517696), Docetaxel, and Cabazitaxel—to provide a comparative framework.

Comparative Anti-proliferative Activity of Clinically Used Taxanes

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Docetaxel, and Cabazitaxel against various cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population and are a standard measure of a compound's cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
Paclitaxel MCF-7Breast Adenocarcinoma~2.0-7.7[1][2]
A2780Ovarian Carcinoma0.02 µM (20 nM)[1]
Docetaxel MCF-7Breast Adenocarcinoma2.5 ± 0.5[3]
Cabazitaxel MCF-7Breast Adenocarcinoma0.4 ± 0.1[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols: Assessing Anti-proliferative Activity

The data presented above is typically generated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested and counted.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound, Paclitaxel) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in cell culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.[4]

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[4]

4. MTT Addition and Incubation:

  • After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.[5]

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[4]

5. Solubilization of Formazan:

  • The medium containing MTT is carefully removed.

  • A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

7. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the underlying biological mechanism of taxanes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Anti-proliferative Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance 7. Measure Absorbance formazan_solubilization->absorbance data_analysis 8. Calculate % Viability & Determine IC50 absorbance->data_analysis

Caption: Workflow of an MTT-based anti-proliferative assay.

Taxane_Signaling_Pathway General Taxane Signaling Pathway taxane Taxane Compound (e.g., Paclitaxel) tubulin β-tubulin Subunit of Microtubules taxane->tubulin Binds to microtubule_stabilization Microtubule Stabilization tubulin->microtubule_stabilization Promotes Polymerization & Prevents Depolymerization mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubule_stabilization->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Taxanes bind to β-tubulin, leading to apoptosis.

Mechanism of Action of Taxanes

Taxanes, including paclitaxel and docetaxel, exert their anti-proliferative effects by targeting microtubules, which are essential components of the cell's cytoskeleton and are crucial for cell division.[3][7] The primary mechanism of action involves the stabilization of microtubules, which disrupts their normal dynamic instability.[3] This leads to the following key events:

  • Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[3]

  • Microtubule Stabilization: This binding promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[7]

  • Disruption of Mitotic Spindle: The stabilization of microtubules disrupts the normal function of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[8]

  • Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[3][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][9]

References

Independent Verification of the Biological Targets of 2-Deacetyltaxuspine X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a taxane (B156437) diterpenoid isolated from the plant Taxus sumatrana. While new taxane derivatives are of significant interest for their potential as anticancer agents, the specific biological targets and mechanism of action of this compound have not been extensively documented in publicly available literature. This guide provides a framework for the independent verification of its biological targets, using the well-characterized effects of established taxanes, such as Paclitaxel and Docetaxel, as a benchmark for comparison.

The primary hypothesis, based on its structural class, is that this compound functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. This guide outlines the key experiments required to test this hypothesis and provides detailed protocols and comparative data from known taxane compounds.

Data Presentation: Comparative Cytotoxicity of Taxanes

A crucial first step in characterizing a novel compound is to assess its cytotoxic activity against a panel of cancer cell lines. This allows for a quantitative comparison with established drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and Docetaxel in various human cancer cell lines, providing a benchmark for evaluating the potency of this compound.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference
CAOV-3Ovarian Cancer1.71.7[1]
OVCAR-3Ovarian Cancer1.81.8[1]
SKOV-3Ovarian Cancer0.70.8[1]
ES-2Ovarian Cancer1.21.1[1]
OV-90Ovarian Cancer0.90.7[1]
TOV-112DOvarian Cancer1.51.4[1]
TOV-21GOvarian Cancer1.10.9[1]
MDA-MB-231Breast CancerNot SpecifiedSee Publication[2]

Experimental Protocols

To independently verify the biological targets and mechanism of action of this compound, a series of in vitro experiments are recommended.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and control taxanes) for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effect of the compound on the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow for the entry of antibodies. A primary antibody specific to α-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for various time points.

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve the cellular structure.[6]

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.[7]

  • Blocking: Incubate the cells in a blocking solution (e.g., 1% BSA in PBST) to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by incubation with a fluorescently-conjugated secondary antibody.[6][7]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[6][7]

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Look for characteristic signs of microtubule stabilization, such as the formation of microtubule bundles.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound causes cell cycle arrest.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).[8][9] The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. Cells in G2/M phase will have twice the DNA content of cells in G0/G1 phase.[8]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for different time points.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the DNA.[10][11]

  • RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that the fluorescent dye only binds to DNA.[10]

  • DNA Staining: Stain the cells with a DNA-binding dye like propidium iodide.[10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of a large population of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Mandatory Visualization

To aid in the understanding of the experimental workflows and the hypothesized signaling pathway, the following diagrams have been generated using the DOT language.

Experimental Workflow for Target Verification cluster_cytotoxicity Cytotoxicity Assessment cluster_microtubule Microtubule Morphology cluster_cellcycle Cell Cycle Analysis cell_seeding Seed Cancer Cells compound_treatment Treat with this compound cell_seeding->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay ic50_determination Determine IC50 Value mtt_assay->ic50_determination cell_culture Culture Cells on Coverslips treatment_if Treat with Compound cell_culture->treatment_if fix_perm Fix and Permeabilize treatment_if->fix_perm staining Immunofluorescence Staining for Tubulin fix_perm->staining imaging Fluorescence Microscopy staining->imaging cell_treatment_fc Treat Cells with Compound fixation_fc Harvest and Fix Cells cell_treatment_fc->fixation_fc staining_fc Stain DNA with Propidium Iodide fixation_fc->staining_fc flow_cytometry Analyze by Flow Cytometry staining_fc->flow_cytometry

Caption: Workflow for the independent verification of this compound's biological activity.

Hypothesized Signaling Pathway of this compound compound This compound microtubules Microtubules compound->microtubules Binds to β-tubulin stabilization Microtubule Stabilization microtubules->stabilization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothesized mechanism of action for this compound as a microtubule stabilizer.

References

A Comparative Analysis of the Therapeutic Index of Novel and Established Taxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative evaluation of the therapeutic index of various taxane (B156437) compounds, including established agents such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), alongside a selection of less common and emerging taxanes. A thorough search of publicly available preclinical data revealed a notable absence of information on 2-Deacetyltaxuspine X, precluding its direct comparison. Therefore, this guide utilizes data from other novel taxanes—larotaxel, ortataxel, and tesetaxel—as surrogates to illustrate a comprehensive evaluative framework. Additionally, the non-taxane cytotoxic agent triptolide (B1683669) is included to broaden the comparative context. The objective of this document is to furnish researchers with a detailed comparison of the anti-cancer efficacy and toxicity profiles of these compounds, supported by experimental data and detailed methodologies, to aid in drug development and research.

Introduction to Taxane Compounds and Therapeutic Index

Taxanes are a class of diterpenes, originally derived from yew trees, that represent a cornerstone of chemotherapy for a wide range of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][2] The clinical utility of a chemotherapeutic agent is critically dependent on its therapeutic index (TI), a quantitative measure of its safety and efficacy. The TI is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI indicates a wider margin between the toxic and effective doses, signifying a more favorable safety profile.

This guide will delve into the preclinical data of several taxane compounds to provide a comparative assessment of their therapeutic indices.

Comparative Efficacy and Toxicity Data

The following tables summarize the available preclinical data on the in vitro cytotoxicity, in vivo efficacy, and toxicity of selected taxane compounds and triptolide. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and animal models used.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50Reference
Paclitaxel MCF-7Breast Cancer~5 nM[N/A]
MDA-MB-231Breast Cancer~10 nM[N/A]
A549Lung Cancer2.5 - 7.5 nM (24h)[N/A]
Docetaxel MCF-7Breast Cancer2.5 ± 0.5 nmol/L[3]
Prostate Cancer CellsProstate CancerNot Specified[4][5]
Cabazitaxel MCF-7Breast Cancer0.4 ± 0.1 nmol/L[3]
Prostate Cancer CellsProstate CancerIC50 ranging 0.003–0.029 μmol/L[6]
Larotaxel MCF-7Breast CancerData not available[7]
MX-1Breast CancerData not available[7]
MDA-MB-231Breast CancerData not available[7]
Ortataxel U-87 MGGliomaAs potent as paclitaxel[8]
SW1783GliomaAs potent as paclitaxel[8]
GBMGliomaAs potent as paclitaxel[8]
Tesetaxel DLD-1Colon CancerMore potent than paclitaxel and docetaxel[9]
DU4475Breast CancerMore potent than paclitaxel and docetaxel[9]
Triptolide Breast Cancer Cells (BCCs)Breast CancerCytotoxic at 0.1, 0.5, 1.0 µM[4]
Breast Cancer Stem Cells (BCSCs)Breast CancerCytotoxic at 0.1, 0.5, 1.0 µM[4]
JurkatT-cell leukemiaLow concentrations induce apoptosis[10]
HT29Colon CancerLow concentrations induce apoptosis[10]
In Vivo Efficacy and Toxicity

The therapeutic index in preclinical in vivo studies is often assessed by comparing the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, with the effective dose required for anti-tumor activity. The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test population, provides a measure of acute toxicity.

CompoundAnimal ModelTumor ModelEfficacyToxicity (MTD/LD50)Reference
Paclitaxel Nude MiceU-87 MG (subcutaneous)~60% tumor weight inhibitionNot specified in this study[8]
Docetaxel MiceNot specifiedEffective against a wide range of cancer cellsMTD (single dose): 130 mg/kg[4][11]
Cabazitaxel Not specifiedNot specifiedEffective in docetaxel-resistant tumorsNot specified[12]
Larotaxel Not specifiedTaxane-resistant breast cancerGood activityManageable toxicity[13]
Ortataxel Nude MiceU-87 MG (orthotopic)More active than paclitaxelNot specified in this study[8]
Nude MiceMX-1 (human breast carcinoma)As effective as IV paclitaxelNot specified[9]
Tesetaxel MiceDLD-1 (colon) & DU4475 (breast) xenograftsActive where paclitaxel and docetaxel were ineffectiveNot specified[9]
Triptolide Nude BALB/c MiceBreast Cancer Stem Cell xenograftsSignificantly inhibited tumor growthSevere toxicity limits therapeutic potential[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of taxane compounds.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9][14][15][16]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compound (e.g., taxane)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.

In Vitro Cytotoxicity Assay: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity after treatment.[13][17][18][19][20]

Objective: To determine the long-term effect of a compound on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Trypsin-EDTA

  • PBS

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • 6-well plates

  • Test compound

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

In Vivo Efficacy Study: Tumor Xenograft Model

Xenograft models in immunocompromised mice are a standard for evaluating the in vivo anti-tumor efficacy of novel compounds.[21][22][23]

Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle according to the planned dosing schedule (e.g., intravenous, intraperitoneal, or oral).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

In Vivo Toxicity Study: Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[11][24][25][26][27]

Objective: To determine the highest dose of a compound that is well-tolerated in animals.

Procedure:

  • Dose Escalation: Administer escalating doses of the test compound to different groups of animals.

  • Toxicity Observation: Observe the animals for a defined period for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.

  • Endpoint Determination: The MTD is typically defined as the highest dose that does not cause more than a 10% loss in body weight or significant clinical signs of toxicity.

In Vivo Toxicity Study: Lethal Dose 50 (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a test population.[28][29][30][31][32]

Objective: To determine the acute lethal dose of a compound.

Procedure:

  • Dose Groups: Administer a range of single doses of the test substance to different groups of animals.

  • Mortality Observation: Observe the animals for a specified period (typically 14 days) and record the number of deaths in each dose group.

  • LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the dose that is lethal to 50% of the animals.

Signaling Pathways and Mechanisms of Action

Taxanes exert their cytotoxic effects primarily by disrupting microtubule dynamics. This leads to a cascade of downstream events culminating in cell death.

Taxane Mechanism of Action

Taxane_Mechanism Taxane Taxane Compound Tubulin β-Tubulin Subunit of Microtubules Taxane->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Polymerization & Prevents Depolymerization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2_Phosphorylation Bcl-2 Phosphorylation (inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Bcl2_Phosphorylation->Apoptosis Promotes

Caption: Mechanism of action of taxane compounds.

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[2][4][5][33][34] This stabilization of microtubules leads to the formation of non-functional microtubule bundles and disrupts the dynamic instability required for proper mitotic spindle function. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis.[2][4][5][35][36] Some studies also suggest that taxanes can induce apoptosis through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4][35][37]

Experimental Workflow for Therapeutic Index Evaluation

TI_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, Clonogenic) IC50 Determine IC50 Cytotoxicity->IC50 Efficacy Efficacy Studies (Xenograft Models) IC50->Efficacy Inform Dose Selection Toxicity Toxicity Studies (MTD, LD50) TD50 Determine TD50/MTD Toxicity->TD50 ED50 Determine ED50 Efficacy->ED50 TI Therapeutic Index (TI = TD50 / ED50) TD50->TI ED50->TI

Caption: Workflow for evaluating the therapeutic index.

The evaluation of a compound's therapeutic index is a multi-step process that integrates both in vitro and in vivo data. Initial in vitro cytotoxicity assays provide IC50 values that help in selecting appropriate doses for subsequent in vivo studies. In vivo efficacy and toxicity studies in animal models then allow for the determination of the effective dose (ED50) and the toxic dose (TD50) or MTD, which are used to calculate the therapeutic index.

Conclusion

This guide provides a framework for the comparative evaluation of the therapeutic index of taxane compounds. While a direct comparison involving this compound was not possible due to the absence of publicly available data, the analysis of established and other novel taxanes highlights the key parameters and experimental approaches necessary for such an assessment. The provided data tables, detailed experimental protocols, and diagrams of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field of oncology drug development. Future research into the preclinical profile of this compound will be necessary to ascertain its therapeutic potential relative to other taxanes.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper disposal of 2-Deacetyltaxuspine X, a taxane (B156437) derivative. Given its classification, this compound must be handled as a cytotoxic agent. Adherence to these protocols is critical to minimize occupational exposure, ensure a safe research environment, and comply with hazardous waste regulations. All personnel handling this compound must be trained on these procedures and the associated hazards.

Immediate Safety & Handling

Before beginning any work that will generate this compound waste, ensure all necessary personal protective equipment (PPE) and engineering controls are in place. Taxanes can be toxic to cells, and exposure routes include inhalation, dermal contact, and ingestion.[1]

1.1. Personal Protective Equipment (PPE) All personnel handling this compound, including waste, must use the following PPE.[2][3]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required.Provides enhanced protection against chemical permeation and contamination of personal clothing.[3]
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Prevents skin contact with the cytotoxic agent.[3]
Eye Protection Safety goggles or a face shield.Protects against splashes and potential aerosols.[3]
Respiratory N95 respirator or higher, based on risk assessment.Required when handling the powder form or if there is a risk of aerosol generation.[3]

1.2. Engineering Controls All handling and preparation of this compound that could generate aerosols, including weighing the powder or reconstituting solutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect the operator and the environment.[1][3]

Waste Segregation and Containment

Proper segregation of cytotoxic waste at the point of generation is crucial to prevent cross-contamination and ensure correct disposal.[2] Use designated, clearly labeled, leak-proof containers.[4]

Waste TypeContainer SpecificationLabeling
Sharps Waste Puncture-resistant sharps container with a purple or yellow lid.[5][6]"Cytotoxic Sharps Waste", "Chemo Sharps", Biohazard Symbol.[4][6]
Solid Waste Rigid, leak-proof yellow container with a purple lid, or a thick (min. 2 mm) purple or yellow plastic bag within a secondary container.[2][5]"Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol.
Liquid Waste RCRA-regulated hazardous waste container (shatter-resistant, compatible material) with a secure, tight-fitting lid."Hazardous Waste", "Cytotoxic Liquid Waste", full chemical name, and associated hazards.
Contaminated PPE Yellow waste bag designated for cytotoxic waste.[6]"Cytotoxic Waste", "Trace Chemotherapy Waste".

Step-by-Step Disposal Protocol

Follow this workflow for all waste streams containing this compound.

Workflow for Disposal of this compound

cluster_0 Point of Generation (Inside BSC/Fume Hood) cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Final Disposal Path WasteGen Waste Generated (Sharps, Solids, Liquids, PPE) Sharps Sharps Waste (Needles, contaminated glass) WasteGen->Sharps Solids Solid Waste (Vials, pads, plates) WasteGen->Solids Liquids Liquid Waste (Bulk solutions, media) WasteGen->Liquids PPE Contaminated PPE (Gloves, Gown) WasteGen->PPE SharpsCont Place in Cytotoxic Sharps Container Sharps->SharpsCont SolidsCont Place in Labeled Cytotoxic Solids Bin Solids->SolidsCont LiquidsCont Collect in RCRA-Approved Liquid Waste Container Liquids->LiquidsCont PPECont Place in Cytotoxic Waste Bag PPE->PPECont Seal Securely Seal All Containers When Full SharpsCont->Seal SolidsCont->Seal LiquidsCont->Seal PPECont->Seal EHS Contact Environmental Health & Safety (EHS) for Pickup Seal->EHS Incineration High-Temperature Hazardous Waste Incineration EHS->Incineration Start Contaminated Surface Step1 Apply 0.5% Sodium Hypochlorite (20 min contact time) Start->Step1 Step2 Wipe with 70% Isopropyl Alcohol Step1->Step2 Step3 Rinse with Sterile Water Step2->Step3 End Decontaminated Surface Step3->End

References

Essential Safety and Logistical Information for Handling 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operation, and disposal of 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids. As a potent cytotoxic agent, strict adherence to safety protocols is imperative to mitigate health risks and ensure a secure laboratory environment. This guide is intended to be a preferred resource, offering value beyond the product by fostering a culture of safety and precision in the laboratory.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.

PPE ComponentSpecifications and Guidelines
Gloves Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a full-face shield must be worn at all times.
Lab Coat A disposable, solid-front lab coat with tight-fitting cuffs is mandatory.
Respiratory Protection For procedures that may generate aerosols or dust, a NIOSH-approved N95 or higher-level respirator is required.
Footwear Closed-toe shoes are required. Disposable shoe covers should be worn in designated handling areas.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for both personnel safety and experimental integrity.

Designated Handling Area

All work with this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent the spread of contamination.

Reconstitution and Aliquoting
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering it with absorbent, plastic-backed pads.

  • Weighing : If working with a powdered form, carefully weigh the required amount in the containment enclosure. Use anti-static weighing paper and tools.

  • Solvent Addition : Slowly add the appropriate solvent to the vial containing the compound. Avoid splashing.

  • Mixing : Gently agitate the vial to ensure complete dissolution. Vortexing should be done with caution to prevent aerosol generation.

  • Aliquoting : If necessary, aliquot the reconstituted solution into smaller, clearly labeled, and sealed vials for storage.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, lab coats, absorbent pads, and plasticware should be placed in a designated, sealed, and clearly labeled yellow chemotherapy waste bag.
Liquid Waste Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used for handling the compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE can use a chemotherapy spill kit to absorb and decontaminate the area. For large spills, evacuate the area and contact the institution's environmental health and safety office immediately.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Culture : Culture the chosen cancer cell line in the recommended medium and conditions until they reach approximately 80% confluency.

  • Cell Seeding : Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood. Perform serial dilutions to obtain the desired final concentrations for the assay.

  • Treatment : Remove the old medium from the 96-well plates and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assay : After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis : Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow

The primary mechanism of action for taxane compounds is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Taxane_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action 2_Deacetyltaxuspine_X This compound Tubulin β-Tubulin Subunit 2_Deacetyltaxuspine_X->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Polymerization & Prevents Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Disrupts Spindle Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers Cell Death

Caption: Mechanism of action for this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare this compound Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Assess Cell Viability Incubation->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.